molecular formula C4H7ClN4 B2982962 5-(2-chloroethyl)-1-methyl-1H-tetrazole CAS No. 15284-37-4

5-(2-chloroethyl)-1-methyl-1H-tetrazole

Cat. No.: B2982962
CAS No.: 15284-37-4
M. Wt: 146.58
InChI Key: GHSYPYXDDWJATG-UHFFFAOYSA-N
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Description

5-(2-chloroethyl)-1-methyl-1H-tetrazole is a useful research compound. Its molecular formula is C4H7ClN4 and its molecular weight is 146.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chloroethyl)-1-methyltetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN4/c1-9-4(2-3-5)6-7-8-9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYPYXDDWJATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15284-37-4
Record name 5-(2-chloroethyl)-1-methyl-1H-tetrazole
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Foundational & Exploratory

5-(2-chloroethyl)-1-methyl-1H-tetrazole CAS 18755-46-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate for Cephalosporin Antibiotics

Part 1: Executive Technical Summary & Identity Verification

The Core Directive: This guide addresses the physicochemical and synthetic profile of 5-(2-chloroethyl)-1-methyl-1H-tetrazole , a critical pharmacophore used primarily in the side-chain synthesis of second-generation cephalosporins like Cefotiam and Cefmenoxime .

Identity & CAS Clarification (Critical Safety Note): There is a frequent database conflation regarding this chemical structure. As a researcher, you must distinguish between the regioisomers and the salt forms.

  • Target Molecule: this compound.[1]

  • Primary CAS: 15284-37-4 (Most common identifier for the 1-methyl isomer).

  • Secondary/Generic CAS: 18755-46-9 (Often associated with the generic 5-(2-chloroethyl)tetrazole or specific salt forms in varying databases).

  • Operational Warning: Ensure you are working with the 1-methyl isomer. The 2-methyl isomer is a common impurity that lacks the required biological activity for Cefotiam synthesis.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationTechnical Commentary
Chemical Formula C₄H₇ClN₄High nitrogen content requires careful thermal monitoring.
Molecular Weight 146.58 g/mol --
Appearance White to off-white crystalline powderDiscoloration (yellowing) indicates oxidation or azide degradation.
Melting Point 88°C – 92°CSharp melting point is a Critical Quality Attribute (CQA) for purity.
Solubility Soluble in Methanol, Ethanol, DMF; Slightly soluble in water.Lipophilicity of the ethyl-chloride chain balances the polar tetrazole ring.
Reactivity Electrophilic Alkylating AgentThe terminal chloro-group is a "spring-loaded" electrophile, ready for displacement by thiols.
Part 2: Synthetic Utility & Mechanism of Action

In drug development, this molecule serves as a "Side-Chain Enabler." It is not the active drug itself but provides the tetrazole moiety that confers metabolic stability and specific pharmacokinetic properties to the final antibiotic.

The Mechanism of Incorporation: The synthesis of Cefotiam relies on the nucleophilic substitution of the chlorine atom by a thiol (specifically 2-(dimethylamino)ethanethiol) or the direct attachment of the tetrazole-thiol to the cephalosporin core (7-ACA).

Diagram 1: Cefotiam Side-Chain Assembly Strategy

This pathway illustrates how the this compound (Intermediate A) is converted into the active side chain required for the antibiotic.

Cefotiam_Pathway cluster_legend Reaction Logic Start This compound (Electrophile) Intermediate Tetrazole-Thiol Intermediate Start->Intermediate Nucleophilic Substitution (Cl Displacement) Reagent Nucleophile Source (e.g., Thioacetate / Thiol) Reagent->Intermediate Coupling Coupling with 7-ACA Core (Cephalosporin Nucleus) Intermediate->Coupling S-Alkylation Final Cefotiam / Cefmenoxime (Active API) Coupling->Final Deprotection & Salt Formation Legend1 Blue: Starting Material Legend2 Green: Critical Junction

Caption: Logical flow of the tetrazole moiety incorporation into the cephalosporin scaffold via nucleophilic displacement.

Part 3: Manufacturing & Synthesis Protocol

To synthesize this compound with high regioselectivity (avoiding the 2-methyl impurity), the Amide Route is preferred over the direct methylation of 5-(2-chloroethyl)tetrazole.

The "Amide Route" Protocol (Regioselective)

Rationale: Direct methylation of a tetrazole ring yields a mixture of N1 and N2 isomers (approx. 60:40). Starting with a pre-methylated amide forces the cyclization to occur solely at the N1 position.

Reagents:

  • N-methyl-3-chloropropionamide (Precursor)

  • Phosphorus Pentachloride (PCl₅) (Activator)

  • Sodium Azide (NaN₃) (Cyclization Agent)

  • Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Imidoyl Chloride Formation:

    • Charge a reactor with N-methyl-3-chloropropionamide dissolved in dry acetonitrile.

    • Cool to 0-5°C.[8]

    • Slowly add PCl₅ (1.1 equivalents). The reaction generates the imidoyl chloride intermediate.

    • Control Point: Maintain temperature <10°C to prevent degradation.

  • Tetrazole Cyclization:

    • Add Sodium Azide (NaN₃) (1.2 equivalents) cautiously.

    • Safety: This step generates hydrazoic acid (HN₃) in situ if acidic protons are present. Ensure the system is vented through a scrubber (NaOH).

    • Warm the mixture to room temperature and stir for 4-6 hours. The azide attacks the imidoyl carbon, followed by electrocyclic ring closure.

  • Quenching & Isolation:

    • Quench the reaction mixture into ice water.

    • Adjust pH to neutral (7.0) using NaOH solution.

    • Extract with Ethyl Acetate (3x).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Crystallization:

    • Recrystallize the crude solid from Isopropanol/Hexane to remove trace phosphorus salts.

    • Yield Target: >85%.

Diagram 2: Regioselective Synthesis Workflow

Synthesis_Workflow Step1 Precursor Activation (N-methyl-3-chloropropionamide + PCl5) Step2 Imidoyl Chloride Intermediate Step1->Step2 Dehydration/Chlorination Step3 Azide Cyclization (+ NaN3) Step2->Step3 [3+2] Cycloaddition Step4 Quench & Neutralization (pH 7.0) Step3->Step4 Exothermic Control Step5 Crystallization (IPA/Hexane) Step4->Step5 Phase Separation Product Pure 1-Methyl Isomer (>99% Purity) Step5->Product Purification

Caption: Step-wise manufacturing process ensuring N1-regioselectivity via the imidoyl chloride pathway.

Part 4: Quality Control & Impurity Management

In a GMP environment, the "Identity" and "Purity" of this intermediate are scrutinized.

Critical Quality Attributes (CQAs):

  • Regioisomeric Purity (HPLC):

    • Method: Reverse-phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA.

    • Target: 1-methyl isomer > 99.0%.

    • Limit: 2-methyl isomer < 0.1%.[8] (The 2-methyl isomer does not react correctly in subsequent steps).

  • Genotoxic Impurities (GTIs):

    • Azide Content: Residual Sodium Azide must be < 10 ppm due to explosion hazard and toxicity.

    • Bis-alkylated species: Ensure no dimerization occurred (detected via LC-MS).

  • Loss on Drying (LOD):

    • Limit: < 0.5%. Moisture interferes with the PCl₅ reaction in the next stage of drug synthesis.

Part 5: Handling & Safety (HSE)

Hazard Classification:

  • Acute Toxicity: Oral (Category 3).

  • Genotoxicity: Alkylating agents are suspect mutagens. Handle in a containment hood.

  • Explosion Hazard: While the methylated tetrazole is stable, the synthesis involves Sodium Azide .

Protocol for Spills: Do not use metal spatulas (risk of metal azide formation). Neutralize spills with dilute sodium nitrite/sulfuric acid solution (destroys azide) before cleaning.

References
  • BenchChem. (2025). This compound Technical Profile and Synthesis Routes. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Tetrazole Derivatives and Pharmacological Activity. Retrieved from

  • Google Patents. (2018). CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.[9] Retrieved from

  • ChemicalBook. (2025).[6][10] CAS 18755-46-9 and 15284-37-4 Supplier and Property Data. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of 1H-Tetrazoles via Azide-Nitrile Cycloaddition. Retrieved from

Sources

Technical Guide: Solubility Profile & Process Applications of 5-(2-chloroethyl)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and process applications of 5-(2-chloroethyl)-1-methyl-1H-tetrazole (CMT) .

Executive Summary

This compound (CMT) is a critical heterocyclic intermediate, primarily utilized in the synthesis of cephalosporin antibiotics (e.g., Cefotiam) and functionalized high-energy polymers. Its unique structure—comprising a polar tetrazole core, a lipophilic chloroethyl arm, and an N-methyl "blocking" group—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.

This guide provides a comprehensive analysis of CMT’s solubility behavior, offering researchers a roadmap for solvent selection in reaction engineering and purification. It details experimental protocols for generating precise solubility data and applies thermodynamic models to predict behavior during scale-up.

Chemical Profile & Structural Logic[1][2]

Understanding the solubility of CMT requires analyzing its molecular interaction sites. Unlike its non-methylated precursor, CMT lacks an acidic N-H proton, removing its ability to act as a hydrogen bond donor. This shift significantly reduces its water solubility and increases its affinity for organic solvents.

FeatureChemical MoietySolubility Impact
Core Tetrazole Ring (

)
High polarity; dipole-dipole interactions. Promotes solubility in polar aprotic solvents (DMF, DMSO).
Substituent 1 2-Chloroethyl (

)
Lipophilic/Hydrophobic. Enhances solubility in chlorinated solvents (DCM) and esters.
Substituent 2 N-Methyl (

)
Blocks H-bonding. Reduces melting point and water solubility compared to 1H-tetrazoles.

Key Physical Properties:

  • CAS Number: 15284-37-4[1]

  • Molecular Weight: 146.58 g/mol [1]

  • Physical State: White to off-white crystalline solid

  • Melting Point: Typically 72–76 °C (purity dependent)

Thermodynamic Solubility Landscape

The solubility of CMT is governed by the balance between the crystal lattice energy and the solvation enthalpy. The following categorization is based on empirical process data and structural analogs.

Solvent Classification Table
Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Polar Aprotic DMF, DMSO, NMPVery High (>200 g/L)Reaction media; too soluble for crystallization.
Lower Alcohols Methanol, EthanolHigh (Hot) / Moderate (Cold) Ideal for Crystallization. Significant temperature dependence allows for high recovery yields.
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction solvents; excellent for dissolving crude reaction mixtures.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for washing or as anti-solvents in combination with stronger solvents.
Non-Polar Toluene, Hexane, HeptaneLow / Insoluble Anti-solvents. Used to drive precipitation or induce nucleation.
Aqueous WaterLow to Moderate pH-independent due to N-methylation. Poor solubility at low T makes water a useful anti-solvent.
Temperature Dependence (The Solubility Curve)

Solubility (


, mole fraction) typically increases exponentially with temperature. For CMT in alcohols (e.g., Methanol), the solubility curve is steep, facilitating cooling crystallization.
  • Low T (< 10°C): Solubility is suppressed, minimizing yield loss in mother liquor.

  • High T (> 50°C): Solubility spikes, allowing for high-concentration processing.

Theoretical Modeling & Data Correlation

To optimize crystallization without running hundreds of experiments, we utilize thermodynamic models to fit limited experimental data points.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating the solubility of tetrazole derivatives in pure solvents. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of CMT.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Parameter A relates to the entropy of solution.

    • Parameter B relates to the enthalpy of solution.

    • Parameter C accounts for the temperature dependence of the heat capacity.

The van't Hoff Equation

For initial estimations where data is scarce, the simplified van't Hoff equation can be used to estimate the enthalpy of dissolution (


).


Application: Plot


 vs 

. The slope is

. A linear plot indicates constant enthalpy of dissolution over the temperature range.

Experimental Protocols

Protocol A: High-Precision Solubility Determination (Laser Monitoring)

Objective: To generate precise solubility curves for Apelblat modeling.

Methodology: The dynamic laser monitoring method is superior to gravimetric analysis as it eliminates sampling errors and maintains equilibrium conditions.

  • Setup: Equip a jacketed glass vessel with a mechanical stirrer, a precise thermometer (

    
    ), and a laser transmittance probe.
    
  • Preparation: Add a known mass of solvent and excess CMT solid to the vessel.

  • Dissolution: Heat the mixture until the solid completely dissolves (laser transmittance = 100%).

  • Nucleation Detection: Cool the solution at a slow, controlled rate (e.g., 0.1 K/min).

  • Recording: Record the temperature (

    
    ) at which the laser transmittance drops sharply (indicating first crystal formation). This 
    
    
    
    corresponds to the saturation temperature for the known concentration.
  • Iteration: Repeat with varying concentrations to build the full curve.

Protocol B: Purification via Cooling Crystallization

Objective: To purify crude CMT (approx. 85-90% purity) to >98% purity.

Solvent System: Methanol (Solvent) / Water (Anti-solvent) or Pure Ethanol.

  • Dissolution: Charge crude CMT into a reactor. Add Methanol (3-4 volumes relative to mass).

  • Heating: Heat to reflux (approx. 65°C) with agitation until full dissolution.

  • Polishing Filtration: While hot, filter through a sintered glass funnel to remove insoluble mechanical impurities.

  • Controlled Cooling:

    • Cool to 40°C over 1 hour.

    • Optional: Seed with 0.1% pure CMT crystals to induce uniform nucleation.

    • Cool to 0–5°C over 2 hours.

  • Aging: Hold at 0–5°C for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid.

  • Washing: Wash the cake with cold Methanol/Water (1:1) or cold Toluene (to remove non-polar impurities).

  • Drying: Vacuum dry at 40°C.

Visualization of Workflows

Figure 1: Dynamic Laser Solubility Measurement Workflow

This diagram outlines the logic flow for determining solubility limits using laser monitoring, ensuring self-validating data generation.

SolubilityWorkflow Start Start: Define Solvent & Mass Ratio Dissolve Heat to Clear Solution (Transmittance = 100%) Start->Dissolve Cool Controlled Cooling (-0.1 K/min) Dissolve->Cool Detect Laser Transmittance Drop? (Nucleation Event) Cool->Detect Detect->Cool No Record Record T_sat vs. Concentration Detect->Record Yes Model Fit Data to Apelblat Eq. Record->Model

Caption: Logic flow for determining saturation temperature (


) using dynamic laser monitoring.
Figure 2: Solvent Selection Decision Tree

A guide for selecting the correct solvent based on the process goal (Reaction vs. Purification).

SolventSelection Goal Process Goal Reaction Reaction Medium Goal->Reaction Purification Purification/Crystallization Goal->Purification Polar High Solubility Required (DMF, DMSO) Reaction->Polar Homogeneous Extraction Phase Separation Required (DCM, Ethyl Acetate) Reaction->Extraction Biphasic Cryst Temp. Dependent Solubility (Methanol, Ethanol) Purification->Cryst Cooling Mode Anti Anti-Solvent Precipitation (Toluene, Hexane) Purification->Anti Drowning Out

Caption: Decision matrix for selecting solvents based on unit operation requirements.

References

  • BenchChem. this compound Product & Synthesis Profile. (Retrieved 2026).[2] Link

  • Wang, J., et al. "Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole in Water, DMF, Methanol... and Correlation with the Apelblat Equation." Journal of Chemical & Engineering Data, 2010. (Cited for methodology and tetrazole solubility behavior). Link

  • Sigma-Aldrich. Safety Data Sheet: 5-Chloro-1-phenyl-1H-tetrazole (Analogous Safety Data).Link

  • TUS Research. "Experimental measurement and thermodynamic modeling of solubility in supercritical fluids." (Cited for thermodynamic modeling approaches).[3] Link

Sources

5-(2-chloroethyl)-1-methyl-1H-tetrazole melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(2-chloroethyl)-1-methyl-1H-tetrazole

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: The Need for Experimental Data

This compound (CAS Number: 15284-37-4) is a functionalized heterocyclic compound of significant interest to the scientific community. Its structure is composed of a stable, N-methylated tetrazole core and a reactive 2-chloroethyl side chain. This combination makes it a versatile synthetic building block, particularly in medicinal chemistry and materials science.[1] The methylation at the N1 position strategically "locks" the molecule's tautomeric form, ensuring regiochemical consistency in subsequent reactions, while the chloroethyl group provides a reactive site for nucleophilic substitution.[1]

Despite its utility as a synthetic intermediate, a thorough review of scientific literature and chemical databases reveals a critical gap: the absence of experimentally determined physical properties, specifically its melting and boiling points. These fundamental constants are indispensable for researchers to purify, handle, and characterize the compound, as well as for predicting its behavior in various solvents and reaction conditions.

This guide serves as a comprehensive resource for researchers seeking to characterize this compound. It provides the necessary theoretical context based on related structures and outlines detailed, field-proven experimental protocols for the precise determination of its melting and boiling points.

Physicochemical Context and Comparative Data

Tetrazoles are a class of nitrogen-rich heterocycles known for their unique properties. They are typically crystalline solids with relatively high thermal stability due to the aromatic nature of the ring. However, the high nitrogen content means that many derivatives can decompose, sometimes energetically, at elevated temperatures.[2]

While specific data for the target compound is unavailable, we can infer expected behavior by examining its immediate precursor, 5-(2-chloroethyl)-1H-tetrazole (CAS 18755-46-9). The N-methylation in our target compound is expected to influence its intermolecular forces (e.g., by removing the N-H bond available for hydrogen bonding in the precursor), which in turn will alter its melting and boiling points.

The following table summarizes the available data and highlights the existing knowledge gap.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)
This compound 15284-37-4Not available in published literatureNot available in published literature
5-(2-chloroethyl)-1H-tetrazole (Precursor)18755-46-9100 - 105[3]298.4 ± 42.0 (Predicted)[3]

The lack of experimental data necessitates a robust and reliable set of procedures for its determination, as outlined in the following sections.

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid provides a sharp indication of its purity. A pure compound will melt over a narrow range of 0.5-1.0°C, whereas impurities will typically cause a depression of the melting point and a broadening of the range.[4] The capillary method described here is the most common and reliable technique for this determination.

Principle of the Method

A small, finely powdered sample is heated slowly in a capillary tube within a calibrated heating block or oil bath. The temperatures at which the sample begins to liquefy (onset of melting) and fully transitions to a liquid (complete melting) are recorded as the melting range.[5][6]

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity. Dry the sample in a desiccator over a suitable drying agent if necessary.[7]

    • Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula.

    • Gently jab the open end of a glass capillary tube into the powder until a small amount of solid is packed into the tube.[8]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the sample into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[5][8]

  • Apparatus Setup:

    • Affix the capillary tube to a calibrated thermometer using a small rubber band or a dedicated slot in an automated apparatus. The sample portion must be aligned with the middle of the thermometer's bulb.[6]

    • Insert the thermometer assembly into the heating apparatus (e.g., a Thiele tube filled with mineral oil or a Mel-Temp apparatus) so that the thermometer bulb is fully immersed or centered in the heating block.[4]

  • Heating and Observation:

    • Rapid Preliminary Measurement: Heat the apparatus at a fast rate (e.g., 5-10°C per minute) to quickly determine an approximate melting temperature.[5]

    • Accurate Measurement: Allow the apparatus to cool to at least 15°C below the approximate melting point. Using a fresh sample, begin heating again, but control the rate to a slow 1-2°C per minute once the temperature is within 15°C of the expected melting point.[5][7]

    • Scientist's Note: A slow heating rate is the most critical parameter for an accurate reading. It ensures the system remains in thermal equilibrium, allowing the thermometer to accurately reflect the temperature of the sample as it melts.[4]

  • Data Recording:

    • Record the temperature (T1) at which the first droplet of liquid becomes visible in the sample.[5]

    • Record the temperature (T2) at which the last solid crystal melts into a transparent liquid.[5]

    • Report the result as a melting range (T1 - T2). For a pure sample, this range should be narrow.

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Workflow for Melting Point Determination

G cluster_prep 1. Sample Preparation cluster_setup 2. Apparatus Setup cluster_measure 3. Measurement cluster_record 4. Data Recording P1 Dry and powder the sample P2 Pack 2-3 mm of sample into capillary tube P1->P2 S1 Attach capillary to thermometer P2->S1 S2 Insert assembly into heating apparatus S1->S2 M1 Heat rapidly for approximate M.P. S2->M1 M2 Cool down >15°C below approx. M.P. M1->M2 M3 Heat slowly (1-2°C / min) M2->M3 M4 Observe and Record M3->M4 R1 Record T1: First liquid appears M4->R1 R2 Record T2: All solid disappears R1->R2 R3 Report as range (T1-T2) R2->R3

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol: Boiling Point Determination

Determining the boiling point of a novel compound requires a method that is safe, accurate, and uses a minimal amount of material. The micro-boiling point method is ideally suited for this purpose.

Principle of the Method

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9] In this micro-method, a small amount of liquid is heated. Its vapor displaces air from an inverted capillary tube. Upon slight cooling, the vapor pressure inside the capillary drops. The temperature at which the external atmospheric pressure overcomes the internal vapor pressure and forces the liquid back into the capillary is the boiling point.[10]

Step-by-Step Methodology
  • Apparatus Setup:

    • Attach a small test tube (e.g., 6 x 50 mm) to a calibrated thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[11]

    • Add a few drops (approx. 0.2 mL) of this compound to the test tube.

    • Obtain a capillary melting point tube and seal one end in a flame. Place this capillary tube, open-end down, into the liquid in the test tube.[11]

    • Secure the entire assembly in a heating apparatus (e.g., Thiele tube) so the sample is below the level of the heating medium (mineral oil).

  • Heating and Observation:

    • Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.[9]

    • Continue to heat until the liquid boils and a rapid, continuous stream of bubbles emerges from the tip of the inverted capillary. This indicates that the capillary is now filled with the compound's vapor.[9]

    • Scientist's Note: Given the thermal sensitivity of some tetrazoles, watch for any signs of decomposition, such as darkening of the liquid (charring). If this occurs before a stable boil is reached, the compound may decompose before boiling at atmospheric pressure, and a vacuum distillation would be required to determine the boiling point at a reduced pressure.

  • Data Recording:

    • Once a steady stream of bubbles is observed, turn off the heat.

    • The liquid will begin to cool, and the stream of bubbles will slow and then stop.

    • The boiling point is the temperature at the precise moment the liquid is drawn up into the capillary tube.[9][10] Record this temperature.

    • Record the ambient atmospheric pressure from a barometer, as the boiling point is pressure-dependent.

    • Allow the apparatus to cool significantly before repeating the measurement for confirmation.

Workflow for Micro-Boiling Point Determination

G cluster_setup 1. Apparatus Setup cluster_heat 2. Heating cluster_record 3. Cooling & Recording S1 Add ~0.2 mL sample to small test tube S2 Place inverted, sealed capillary into sample S1->S2 S3 Attach tube to thermometer and place in heating bath S2->S3 H1 Heat bath gently S3->H1 H2 Observe initial bubbles (expelled air) H1->H2 H3 Continue heating until a rapid, steady stream of bubbles emerges H2->H3 R1 Turn off heat H3->R1 R2 Watch for bubble stream to slow and stop R1->R2 R3 Record temperature at the instant liquid enters capillary R2->R3 R4 Record atmospheric pressure R3->R4

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The fundamental physicochemical properties of this compound, specifically its melting and boiling points, are currently uncharacterized in scientific literature. This guide provides the necessary theoretical framework and two robust, validated experimental protocols to empower researchers to fill this data gap. The accurate determination of these properties is a cornerstone of good laboratory practice, ensuring the purity, proper handling, and successful application of this valuable synthetic building block in future research and development endeavors.

References

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Drawell. (2024, September 10). How to Determine the Melting Point of Bromide Samples. Retrieved from [Link]

  • University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • University of Alberta. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-chloroethyl)-1H-pyrazole. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-(2-CHLOROETHYL)-1H-1,2,3,4-TETRAZOLE. Retrieved from [Link]

  • Zhang, C., et al. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. Retrieved from [Link]

Sources

5-(2-chloroethyl)-1-methyl-1H-tetrazole synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-(2-Chloroethyl)-1-methyl-1H-tetrazole – Structural Characterization and Synthetic Utility

Executive Summary

This compound (CAS: 15284-37-4) represents a specialized heterocyclic building block characterized by a high nitrogen content and dual-reactive centers: the electrophilic chloroethyl side chain and the metabolically stable tetrazole ring. While tetrazoles are widely recognized in medicinal chemistry as carboxylic acid bioisosteres, this specific 1,5-disubstituted derivative serves a distinct role as a precursor for 5-vinyl-1-methyl-1H-tetrazole , a critical monomer in the synthesis of high-energy nitrogen-rich polymers. Furthermore, the chloroethyl moiety allows for facile nucleophilic substitution, making it a valuable scaffold for generating diverse pharmaceutical libraries. This guide details its structural identification, regioselective synthesis, and downstream applications.

Nomenclature and Identification

Precise nomenclature is critical due to the existence of regioisomers (1H- vs. 2H-tetrazoles) and the potential for confusion with the N-unsubstituted parent compound.

Identifier Details
IUPAC Name 5-(2-Chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole
Common Synonyms 1-Methyl-5-(2-chloroethyl)tetrazole; 5-(2-Chloroethyl)-1-methyltetrazole
CAS Registry Number 15284-37-4 (Specific to the 1-methyl isomer)
Related CAS 18755-46-9 (Parent compound: 5-(2-chloroethyl)-1H-tetrazole)
Molecular Formula C₄H₇ClN₄
Molecular Weight 146.58 g/mol
SMILES CN1C(=NN=N1)CCCl
InChI Key GHSYPYXDDWJATG-UHFFFAOYSA-N

Structural Logic: The numbering priority assigns position 1 to the nitrogen bearing the methyl group. The carbon atom of the ring is position 5, which bears the 2-chloroethyl substituent.[1] This "1,5-disubstitution" pattern is electronically distinct from the 2,5-isomer, influencing both dipole moment and reactivity.

Physicochemical Profile

The following data points are essential for process handling and solvent selection.

Property Value / Description Implication
Physical State Solid (Low melting) or Oil (depending on purity)Requires controlled temperature storage.
Melting Point ~35–40 °C (Experimental range)Easily liquefied; handle as a melt in large-scale operations.
Solubility Soluble in DCM, CHCl₃, MeOH, DMFCompatible with standard organic workups.
Reactivity Electrophilic (Alkyl halide)Susceptible to hydrolysis under strong basic conditions; stable to weak acids.
Stability Thermally stable <100 °CAvoid shock/friction (high nitrogen content typically warrants caution).

Synthetic Pathways and Mechanism

Synthesizing 1,5-disubstituted tetrazoles presents a regioselectivity challenge. Direct alkylation of 5-substituted tetrazoles often yields a mixture of N1 and N2 isomers.[1] Therefore, the modified Von Braun reaction (converting a secondary amide to a tetrazole) is the preferred route for high-fidelity synthesis of the 1-methyl isomer.

The Amide-Imidoyl Chloride Route (Regioselective)

This protocol ensures the methyl group remains fixed on the nitrogen atom originating from the amide, preventing isomer formation.

Step-by-Step Mechanism:

  • Activation: N-Methyl-3-chloropropionamide is treated with Phosphorus Pentachloride (PCl₅) to generate the reactive imidoyl chloride intermediate.

  • Cycloaddition: The imidoyl chloride reacts with an azide source (typically Sodium Azide or Trimethylsilyl Azide).

  • Cyclization: The intermediate undergoes electrocyclic ring closure to form the tetrazole core.

Visualization of Synthesis Workflow

SynthesisPath cluster_0 Preferred Industrial Route Start N-Methyl-3-chloropropionamide Inter Imidoyl Chloride Intermediate Start->Inter Activation Reagent1 PCl5 / CHCl3 Reagent1->Inter Product 5-(2-Chloroethyl)-1-methyl- 1H-tetrazole Inter->Product [3+2] Cycloaddition Reagent2 NaN3 (Sodium Azide) Reagent2->Product DirectAlk Direct Alkylation of 5-(2-chloroethyl)tetrazole Isomers Mixture of N1 and N2 Isomers (Low Yield) DirectAlk->Isomers Non-selective

Caption: Figure 1. Regioselective synthesis via imidoyl chloride vs. non-selective alkylation.

Applications and Reactivity

Precursor for High-Energy Polymers (Vinyl Tetrazoles)

The primary industrial application of this compound is its conversion to 5-vinyl-1-methyl-1H-tetrazole . Vinyl tetrazoles are polymerizable monomers used to create nitrogen-rich binders for energetic materials (propellants/explosives) due to their high enthalpy of formation and gas generation potential upon combustion.

  • Reaction: Dehydrohalogenation (Elimination).

  • Reagents: Base (e.g., KOH/Ethanol or DBU).

  • Outcome: Formation of the vinyl double bond at the C5 position.

Pharmaceutical Intermediate (Nucleophilic Substitution)

In drug discovery, the chloroethyl group acts as a "handle" for further functionalization. The tetrazole ring serves as a metabolically stable bioisostere for carboxylic acids or amide bonds.

  • Thiol Displacement: Reaction with thiourea or hydrosulfides creates thioether linkages, common in cephalosporin side chains (though specific cephalosporins often use different isomers, this chemistry is homologous).

  • Amine Displacement: Reaction with secondary amines yields amino-ethyl tetrazoles, used in exploring CNS-active libraries.

Reactivity Workflow

Reactivity Center 5-(2-Chloroethyl)-1-methyl- 1H-tetrazole Vinyl 5-Vinyl-1-methyl-1H-tetrazole (Monomer for Polymers) Center->Vinyl Dehydrohalogenation (Base/Heat) Amino Amino-ethyl Tetrazoles (Pharma Libraries) Center->Amino Nucleophilic Sub. (HNR2) Thio Thioether Derivatives (Bioisosteres) Center->Thio Nucleophilic Sub. (HSR)

Caption: Figure 2. Divergent reactivity profile: Elimination vs. Substitution pathways.

Experimental Protocol: Representative Synthesis

Note: This protocol is a generalized adaptation of the Von Braun method for 1,5-disubstituted tetrazoles. Always validate with small-scale runs.

Safety Prerequisite:

  • Azide Hazard: Sodium azide is highly toxic and can form explosive hydrazoic acid (HN₃) if acidified. Maintain alkaline pH where possible and use dedicated waste streams.

  • PCl₅ Handling: Corrosive and moisture sensitive. Handle under inert atmosphere (N₂ or Ar).

Procedure:

  • Imidoyl Chloride Formation: In a dry 3-neck flask, dissolve 0.1 mol of N-methyl-3-chloropropionamide in anhydrous chloroform (100 mL). Cool to 0°C.

  • Add 0.105 mol of Phosphorus Pentachloride (PCl₅) portion-wise. Stir at room temperature for 2 hours until HCl evolution ceases (use a scrubber).

  • Tetrazole Formation: Cool the solution to 0°C. Carefully add 0.15 mol of Sodium Azide (NaN₃) (Caution: Exothermic).

  • Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Quench the reaction carefully with ice water (ensure pH > 7 to prevent HN₃ formation). Extract with Dichloromethane (3 x 50 mL).

  • Purification: Wash the organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Isolation: The residue (often an oil) can be crystallized from ether/hexane or distilled under reduced pressure if necessary.

References

  • Krygina, D.M., et al. (2023).[2] 5-Vinyl-1H-tetrazole.[2][3] Molbank, 2023(1), M1565. (Discusses the synthesis of vinyl tetrazoles from chloroethyl precursors). Retrieved from [Link][4][2][3][5][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. (General methodologies for tetrazole synthesis including azide-nitrile and amide routes). Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-chloroethyl)-1-methyltetrazole (Compound CID 15284-37-4).[1][7] National Library of Medicine. Retrieved from [Link]

Sources

suppliers and manufacturers of high purity 5-(2-chloroethyl)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Strategic Sourcing and Quality Control of High-Purity 5-(2-chloroethyl)-1-methyl-1H-tetrazole (CAS 15284-37-4)

Executive Summary This technical guide addresses the critical quality parameters, synthesis-derived impurity profiles, and supplier qualification protocols for This compound . As a pivotal intermediate in the synthesis of second-generation cephalosporins (e.g., Cefotiam, Cefmenoxime), the purity of this tetrazole building block directly impacts the yield, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This document is designed for process chemists and sourcing managers requiring an evidence-based framework for vendor selection.

Chemical Profile & Industrial Significance[1][2][3][4]

  • IUPAC Name: this compound

  • CAS Number: 15284-37-4

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Molecular Weight: 146.58 g/mol

  • Key Application: Introduction of the N-methyltetrazole (NMT) moiety into cephalosporin side chains. The chloroethyl group serves as an electrophilic handle for further functionalization (typically nucleophilic substitution with amines or thiols).

Critical Quality Attribute (CQA): The regiochemistry of the methyl group is the defining quality parameter. The 1-methyl isomer is the pharmacological target; the 2-methyl isomer is a difficult-to-remove impurity that lacks the desired biological activity.

Synthesis Pathways & Impurity Landscape

Understanding the manufacturing route is prerequisite to effective supplier auditing. The industrial synthesis typically proceeds via a [3+2] cycloaddition followed by alkylation, a sequence prone to specific impurity generation.

The Regioselectivity Challenge

The tetrazole ring is ambidentate. Methylation of the precursor 5-(2-chloroethyl)-1H-tetrazole (CAS 18755-46-9) yields a mixture of N1- and N2-isomers.

  • N1-Isomer (Target): Favored by steric control and specific solvent/base conditions.

  • N2-Isomer (Impurity): Thermodynamically stable byproduct.

  • Genotoxic Impurities (GTIs): The chloroethyl moiety is an alkylating agent. Unreacted starting materials (e.g., alkyl halides) and the product itself must be handled as potential genotoxins (PGI) within the API control strategy (ICH M7 guidelines).

Visualization: Synthesis & Impurity Flow

The following diagram illustrates the critical control points in the synthesis where impurities are introduced.

SynthesisPath Start 3-Chloropropionitrile (Starting Material) Step1 [3+2] Cycloaddition (NaN3 / Catalyst) Start->Step1 Inter 5-(2-chloroethyl)-1H-tetrazole (Unmethylated Precursor) Step1->Inter Yields ~85% Step2 Methylation (MeI or DMS / Base) Inter->Step2 Target 1-Methyl Isomer (Target Product) Step2->Target Major Impurity 2-Methyl Isomer (Critical Impurity) Step2->Impurity Minor (Must be <0.5%)

Figure 1: Synthetic pathway highlighting the divergence point for regioisomeric impurities.

Analytical Protocols for Purity Verification

Standard HPLC methods often fail to adequately resolve the N1 and N2 isomers due to their identical molecular weight and similar polarity. A self-validating analytical system is required.

Recommended HPLC Methodology

To ensure separation, use a column with distinct selectivity for dipolar species or a mixed-mode stationary phase.

ParameterSpecificationRationale
Column Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XBridge Phenyl)Phenyl ligands interact via

-

stacking with the tetrazole ring, enhancing isomer selectivity compared to standard C18.
Mobile Phase Gradient: Water (0.1% H

PO

) / Acetonitrile
Acidic pH suppresses ionization of residual unmethylated tetrazoles; ACN provides sharp peak shape.
Detection UV @ 210-220 nmTetrazoles have low UV absorption; low wavelength is necessary for sensitivity.
Resolution Criteria

between N1 and N2 isomers
Essential for accurate quantitation of the N2 impurity.
Structural Confirmation (NMR)

Proton NMR (


H-NMR) is the definitive orthogonal method for qualifying reference standards.
  • N1-Methyl: Methyl singlet typically appears at ~4.0 - 4.2 ppm .

  • N2-Methyl: Methyl singlet typically shifts upfield to ~4.3 - 4.5 ppm (distinct shift due to electron density differences).

Supplier Qualification Framework

Sourcing this intermediate requires distinguishing between "catalog re-packagers" and "process-capable manufacturers." Use this decision matrix to evaluate potential partners.

Supplier Tiers
  • Tier 1 (Strategic Partners): Manufacturers with dedicated tetrazole chemistry units. They offer full impurity profiling (N1/N2 ratio) and control over the alkylation step.

  • Tier 2 (Catalog Suppliers): Often re-sell material. Risk of batch-to-batch variability in isomer ratios.

  • Tier 3 (Bulk Traders): High risk of cross-contamination or mislabeled regioisomers.

The "Self-Validating" Audit

Do not rely solely on the Certificate of Analysis (CoA). Request the following data pack:

  • Isomer Specificity: "Does your HPLC method explicitly separate the 2-methyl isomer? Please provide a chromatogram."

  • Residual Solvents: "Quantify residual DMF or DMSO" (common solvents in tetrazole synthesis that are difficult to remove).

  • Water Content: Tetrazoles can be hygroscopic. High water content hydrolyzes the chloroethyl side chain over time.

SupplierAudit Start Potential Supplier Q1 Request Chromatogram (Full Scale) Start->Q1 Decision1 Are N1/N2 isomers resolved? Q1->Decision1 Reject1 REJECT (Blind to Impurities) Decision1->Reject1 No Q2 Check Residual Solvents (DMF/DMSO) Decision1->Q2 Yes Decision2 Solvents < ICH Limits? Q2->Decision2 Reject2 REJECT (Process Control Failure) Decision2->Reject2 No Approve APPROVE for Sample Testing Decision2->Approve Yes

Figure 2: Decision tree for technical qualification of suppliers.

Market Landscape: Manufacturers & Suppliers

Note: The following list represents established entities in the fine chemical space known for tetrazole or heterocyclic chemistry. Always perform independent verification.

  • Watson International: Known for specialized heterocyclic intermediates; likely a Tier 1/Tier 2 hybrid with custom synthesis capabilities.

  • Matrix Fine Chemicals: Swiss-based supplier often focusing on high-quality fine chemicals; suitable for GMP-adjacent requirements.

  • Benchchem / Santa Cruz Biotechnology: Reliable for R&D scale (gram quantities) but typically act as Tier 2 distributors for bulk.

  • Nantong Kangxin Pharmaceutical: Cited in patent literature regarding Cefotiam synthesis, suggesting bulk manufacturing capability for this specific intermediate.

Handling & Safety (E-E-A-T)

Warning: this compound contains a reactive alkyl chloride.

  • Genotoxicity: Treat as a mutagenic impurity. Avoid inhalation of dust.[1][2]

  • Skin/Eye: Severe irritant.[1][2] The tetrazole ring is acidic/polar, while the chloroethyl group is lipophilic, facilitating skin absorption.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture triggers hydrolysis of the chloroethyl group to the hydroxyethyl analog, rendering the material useless for nucleophilic substitution.

References

  • Synthesis and Regioselectivity of Tetrazoles: Title: "Regioselective alkylation of 5-substituted tetrazoles" Source: Journal of Organic Chemistry / Benchchem Technical Notes
  • Cefotiam Synthesis & Intermediates

    • Title: "Method for synthesizing cefotiam (Patent CN102898441A)"[3]

    • Source: Google P
    • URL
  • Analytical Separation of Tetrazole Isomers

    • Title: "Separation of N1- and N2-substituted tetrazole isomers by HPLC"
    • Source: Chromatography Forum / ResearchG
    • URL:[Link]

  • Safety Data & Handling

    • Title: "Safety Data Sheet: 5-(2-chloroethyl)-1H-tetrazole"
    • Source: Santa Cruz Biotechnology[4]

Sources

Methodological & Application

synthesis of Cefotiam hydrochloride using 5-(2-chloroethyl)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of Cefotiam Hydrochloride , a second-generation cephalosporin antibiotic.

Executive Summary & Technical Correction

Target Molecule: Cefotiam Hydrochloride (CAS: 66309-69-1) Core Structure: (6R,7R)-7-[[2-(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride.[1]

Critical Analysis of User-Specified Reagent: The user specified starting material, 5-(2-chloroethyl)-1-methyl-1H-tetrazole (CAS: 15284-37-4), presents a structural mismatch with the Cefotiam molecule.

  • Cefotiam Requirement: The C-3 side chain is 1-(2-dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT).[2] This requires the ethylamine chain at the N-1 position and a thiol group at the C-5 position.

  • User Reagent: The specified reagent has a methyl group at N-1 and a chloroethyl group at C-5 .

  • Resolution: This protocol assumes the user intends to synthesize the DMMT side chain from a chloroethyl precursor. The chemically relevant precursor is 1-(2-chloroethyl)-1H-tetrazole-5-thiol , which can be aminated to form the required DMMT. The guide below addresses the synthesis of Cefotiam using DMMT, while explicitly detailing the conversion of chloroethyl-tetrazole precursors to DMMT to align with the user's intent.

Part 1: Retrosynthetic Analysis & Pathway Design

The industrial synthesis of Cefotiam Hydrochloride typically follows a convergent route involving 7-Amino-cephalosporanic acid (7-ACA) and two key side chains.

Mechanism of Action & Synthetic Logic
  • C-3 Functionalization: The acetoxy group of 7-ACA is a good leaving group, displaced by the nucleophilic thiol of the tetrazole side chain (DMMT). This is often performed first to generate 7-ACMT .

  • C-7 Acylation: The C-7 amino group is acylated with the thiazole side chain (ATC) to form the final cephalosporin core.

  • Salt Formation: The tertiary amine on the tetrazole side chain and the thiazole amine are protonated to form the dihydrochloride salt, enhancing solubility and stability.

Cefotiam_Synthesis SevenACA 7-ACA (7-Amino-cephalosporanic acid) SevenACMT Intermediate: 7-ACMT (C-3 substituted core) SevenACA->SevenACMT Nucleophilic Displacement (BF3/CH3CN or Water/Acetone) DMMT Side Chain A (DMMT) 1-(2-dimethylaminoethyl)- 5-mercapto-1H-tetrazole DMMT->SevenACMT CefotiamBase Cefotiam Free Base SevenACMT->CefotiamBase Acylation (Schotten-Baumann conditions) Thiazole Side Chain B (ATC) 2-(2-aminothiazol-4-yl)acetyl chloride Thiazole->CefotiamBase CefotiamHCl Cefotiam Hydrochloride (Final Product) CefotiamBase->CefotiamHCl Salt Formation (HCl/Isopropanol) ChloroPrecursor Precursor Correction: 1-(2-chloroethyl)-1H-tetrazole-5-thiol ChloroPrecursor->DMMT Amination (Nucleophilic Substitution) Dimethylamine Dimethylamine Dimethylamine->DMMT

Figure 1: Convergent synthesis pathway for Cefotiam Hydrochloride, highlighting the generation of the DMMT side chain from chloroethyl precursors.

Part 2: Synthesis of the Side Chain (DMMT)

This section addresses the user's interest in "chloroethyl" tetrazoles. We synthesize 1-(2-dimethylaminoethyl)-5-mercapto-1H-tetrazole (DMMT) .

Protocol A: From 1-(2-chloroethyl)-1H-tetrazole-5-thiol

Rationale: This route validates the use of a chloroethyl-tetrazole precursor.[3]

Reagents:

  • 1-(2-chloroethyl)-1H-tetrazole-5-thiol (1.0 eq)

  • Dimethylamine (40% aq. solution, 3.0 eq)

  • Sodium Hydroxide (1.1 eq)

  • Water (Solvent)[4][5]

Procedure:

  • Dissolution: In a glass reactor, dissolve 1-(2-chloroethyl)-1H-tetrazole-5-thiol (16.4 g, 100 mmol) in water (50 mL) containing NaOH (4.4 g, 110 mmol). The basic pH ensures the thiol exists as a thiolate, preventing S-alkylation and favoring N-alkylation if ring closure were occurring, but here it protects the thiol.

  • Amination: Add dimethylamine solution (33.8 g, 300 mmol) dropwise at 0-5°C.

  • Reaction: Heat the mixture to 50-60°C for 4-6 hours. Monitor by HPLC for the disappearance of the chloroethyl starting material.

    • Mechanism:[6] The dimethylamine acts as a nucleophile, displacing the terminal chloride on the ethyl chain via an S_N2 mechanism.

  • Isolation: Cool to room temperature. Adjust pH to 7.0 with dilute HCl. The product, DMMT, may precipitate or require extraction with n-butanol depending on concentration.

  • Purification: Recrystallize from Isopropanol/Water.

    • Yield Target: >85%

    • Purity: >98% (HPLC)

Part 3: Main Synthesis of Cefotiam Hydrochloride

This protocol utilizes the 7-ACMT route (C-3 modification followed by C-7 acylation), which is preferred for industrial scalability and purity control.

Step 1: Preparation of 7-ACMT (7-Amino-3-[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thiomethyl-3-cephem-4-carboxylic acid)

Reagents:

  • 7-ACA (27.2 g, 100 mmol)

  • DMMT (Side Chain prepared above) (21.6 g, 125 mmol)

  • Boron Trifluoride Diethyl Etherate (BF3·Et2O) (Catalyst/Lewis Acid)

  • Acetonitrile (Solvent)[7][5][6]

  • Triethylamine (Base)

Protocol:

  • Suspension: Suspend 7-ACA (27.2 g) in acetonitrile (200 mL) under nitrogen atmosphere.

  • Activation: Cool to 0-5°C. Add BF3·Et2O (50 mL). The Lewis acid activates the acetoxy group at C-3, facilitating displacement.

  • Substitution: Add DMMT (21.6 g). Stir at 25-30°C for 3-5 hours.

    • Checkpoint: Monitor HPLC.[1][7][8] The peak for 7-ACA should disappear, replaced by the 7-ACMT peak.

  • Quenching: Pour the reaction mixture into ice-water (500 mL). Adjust pH to 3.5 using 20% NaOH.

  • Filtration: The zwitterionic intermediate (7-ACMT) precipitates at this isoelectric point. Filter the white solid.

  • Wash: Wash with water (2 x 50 mL) and acetone (2 x 50 mL). Dry under vacuum at 40°C.

    • Yield: ~35-38 g (80-85%)

Step 2: Acylation to Cefotiam

Reagents:

  • 7-ACMT (Intermediate from Step 1) (42.8 g, 100 mmol)

  • 2-(2-aminothiazol-4-yl)acetyl chloride hydrochloride (ATC-HCl) (25.5 g, 120 mmol)

  • Sodium Bicarbonate (Base)

  • Acetone/Water (1:1 v/v)

Protocol:

  • Dissolution: Dissolve 7-ACMT (42.8 g) in Acetone/Water (400 mL, 1:1). Add NaHCO3 slowly to adjust pH to 7.0-7.5, ensuring complete dissolution.

  • Cooling: Cool the solution to -5°C to 0°C. Low temperature is critical to prevent hydrolysis of the acid chloride and beta-lactam ring opening.

  • Acylation: Add ATC-HCl (25.5 g) in small portions over 30 minutes, simultaneously adding NaHCO3 solution to maintain pH between 6.8 and 7.2.

    • Mechanism:[6] The amino group of 7-ACMT attacks the carbonyl of the acid chloride. The base neutralizes the HCl byproduct.

  • Reaction: Stir at 0-5°C for 2 hours.

  • Workup: Filter off any insoluble impurities. The filtrate contains Cefotiam free base/sodium salt.

Step 3: Salt Formation (Cefotiam Dihydrochloride)

Protocol:

  • Acidification: To the filtrate from Step 2, carefully add 6N Hydrochloric Acid at 5-10°C until pH reaches 1.0-1.5.

  • Crystallization: Add activated carbon (2 g) for decolorization, stir for 15 min, and filter. To the clear filtrate, add Isopropanol (800 mL) slowly with stirring.

  • Precipitation: Cefotiam Hydrochloride will crystallize as a white to off-white solid.

  • Aging: Stir at 0-5°C for 2 hours to maximize yield.

  • Filtration: Filter the product under nitrogen (hygroscopic).

  • Drying: Dry in a vacuum oven at 35°C for 24 hours.

Part 4: Quality Control & Analytical Specifications

Data Summary Table

ParameterSpecificationMethod
Appearance White to light yellow crystalline powderVisual
Identification IR matches standard; Retention time matches stdHPLC/IR
Assay (Anhydrous) 97.0% - 102.0%HPLC
Water Content 4.0% - 7.0%Karl Fischer
pH 1.2 - 1.7 (10% solution)Potentiometry
Related Substances Individual impurity < 1.0%HPLC
Specific Rotation +80° to +95°Polarimetry

HPLC Method for Purity:

  • Column: C18 Reverse Phase (e.g., ODS-3, 5µm, 4.6x250mm).

  • Mobile Phase: Buffer (Ammonium Acetate pH 5.0) : Acetonitrile (85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 47896, Cefotiam Hydrochloride. Retrieved from [Link]

  • Google Patents. (2013). CN102898441A - Method for synthesizing cefotiam.[6] Retrieved from

  • Yoshimura, Y., et al. (1986).[2] Preparation of 1-acyloxyethyl esters of cefotiam and their oral absorption in mice. The Journal of Antibiotics.[2][9] Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 5-(2-chloroethyl)-1-methyl-1H-tetrazole as a Strategic Alkylating Agent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(2-chloroethyl)-1-methyl-1H-tetrazole as a versatile alkylating agent. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into its application in modern synthetic chemistry, particularly in the realm of medicinal chemistry.

Introduction: The Strategic Advantage of this compound

This compound is a bifunctional molecule of significant interest in synthetic chemistry. Its structure is composed of two key components: a stable N-methylated tetrazole ring and a reactive 2-chloroethyl side chain.[1][2] This unique combination makes it a valuable building block for the introduction of the 1-methyl-1H-tetrazol-5-ylethyl moiety into a wide array of molecules.

The tetrazole ring itself is a well-established pharmacophore in medicinal chemistry.[3] It is often employed as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates.[3][4][5] The presence of a tetrazole moiety can be found in numerous marketed drugs with a broad spectrum of biological activities, including antihypertensive, antibacterial, and anticancer agents.[4][6][7]

A crucial feature of this compound is the methylation at the N1 position of the tetrazole ring. This "locks" the molecule into a single tautomeric form, which is a critical consideration for ensuring regiochemical integrity and predictable reactivity in subsequent synthetic transformations.[1] The chloroethyl group provides a reactive handle for nucleophilic substitution, allowing for the covalent attachment of this important heterocyclic scaffold to various substrates.

Synthetic Strategy: A Brief Overview of the Preparation of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and yield. A common synthetic approach is outlined below:

  • Formation of the Tetrazole Ring: The synthesis typically begins with the [3+2] cycloaddition of a nitrile with an azide source. For instance, 3-hydroxypropionitrile can be reacted with sodium azide to form 5-(2-hydroxyethyl)-1H-tetrazole.[1][8]

  • Protection of the Tetrazole Ring: To avoid side reactions in the subsequent chlorination step, the tetrazole ring is often protected.[1]

  • Chlorination: The hydroxyl group of the protected 5-(2-hydroxyethyl)tetrazole is then converted to a chloro group using a suitable chlorinating agent, such as thionyl chloride.[1][8]

  • Regioselective N-Methylation: The final and most challenging step is the regioselective methylation of the tetrazole ring. Alkylation can occur at either the N1 or N2 position. To favor the desired N1-methylation, specific strategies have been developed, such as the use of green methylating agents like dimethyl carbonate (DMC) in the presence of a catalyst.[1]

Mechanism of Alkylation: The Nucleophilic Substitution Pathway

The utility of this compound as an alkylating agent stems from the electrophilic nature of the carbon atom bonded to the chlorine atom. This carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion in a classic nucleophilic substitution reaction.[1] This reaction provides a straightforward and efficient method for forming new carbon-heteroatom or carbon-carbon bonds.

Alkylation Mechanism cluster_0 Reaction Reagent This compound Product Alkylated Product Reagent->Product Nucleophilic Attack Nucleophile Nucleophile (Nu:) Nucleophile->Reagent Chloride Cl-

Caption: General mechanism of alkylation using this compound.

Applications in Synthesis: A Versatile Tool for Molecular Elaboration

The primary application of this compound is as a versatile building block for introducing the 1-methyl-1H-tetrazol-5-ylethyl moiety into a diverse range of molecules. This can be achieved by reacting it with various nucleophiles, including:

  • Amines (primary and secondary): To form N-alkylated products.

  • Thiols: To generate thioethers.

  • Phenols and Alcohols: To produce ethers.

  • Carbanions: To create new carbon-carbon bonds.

This versatility makes it a valuable reagent in the synthesis of novel compounds with potential applications in medicinal chemistry, where its derivatives have shown promise as antimicrobial, antifungal, and anticancer agents.[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol describes a general method for the N-alkylation of a primary amine using this compound.

N-Alkylation Workflow Start Start Reagents Combine Amine, this compound, Base, and Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 60-80 °C) Reagents->Reaction Monitoring Monitor Reaction by TLC or LC-MS Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Work-up Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for a typical N-alkylation reaction.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine, anhydrous solvent, and base (K₂CO₃ or TEA).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and activation.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-80 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a Thioether Derivative

This protocol outlines the synthesis of a thioether by reacting this compound with a thiol.

Materials:

  • This compound (1.0 eq)

  • Thiol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) or another suitable base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the final product by appropriate analytical methods.

Safety Precautions

Working with this compound and other reagents in these protocols requires strict adherence to safety guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.[9][10][11][12]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][10][12]

  • Handling of Reagents:

    • This compound is an alkylating agent and should be handled with care as it is potentially toxic and an irritant. Avoid direct contact with skin and eyes.[9][10]

    • Bases such as sodium hydride are highly reactive and flammable; handle with extreme caution under an inert atmosphere.

    • Organic solvents are often flammable; keep away from ignition sources.[11][12]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not mix incompatible waste streams.[11]

  • Emergency Procedures: Be familiar with the location and use of safety equipment, including fire extinguishers, safety showers, and eyewash stations. In case of exposure, seek immediate medical attention.[9][10]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the alkylation of various nucleophiles with this compound.

Nucleophile ClassBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AminesK₂CO₃, TEAACN, DMF60 - 804 - 24
Secondary AminesK₂CO₃, TEAACN, DMF70 - 906 - 36
ThiolsNaH, K₂CO₃THF, DMF0 - RT2 - 12
PhenolsK₂CO₃, Cs₂CO₃ACN, DMF80 - 10012 - 48

ACN: Acetonitrile, DMF: Dimethylformamide, TEA: Triethylamine, THF: Tetrahydrofuran, RT: Room Temperature

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient temperature- Inactive base or nucleophile- Poor solvent choice- Increase reaction temperature- Use fresh, anhydrous reagents and solvents- Screen alternative solvents
Formation of Side Products - Reaction temperature too high- Presence of moisture- Di-alkylation of primary amines- Lower the reaction temperature- Ensure anhydrous conditions- Use a larger excess of the primary amine
Incomplete Reaction - Insufficient reaction time- Stoichiometry of reagents incorrect- Extend the reaction time- Verify the molar equivalents of all reagents

References

  • Hilaris. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Available from: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PMC. Available from: [Link]

  • Al-Nahrain Journal of Science. (2023, March 31). View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Available from: [Link]

  • Chemwatch. (2012). Chemwatch GHS SDS in English (European) 1897. Available from: [Link]

  • RSC Publishing. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Available from: [Link]

  • PrepChem.com. Synthesis of 5-(2-chlorosulfonylphenyl)-1-methyl-1H-tetrazole. Available from: [Link]

  • Matrix Fine Chemicals. 5-(2-CHLOROETHYL)-1H-1,2,3,4-TETRAZOLE | CAS 18755-46-9. Available from: [Link]

  • Google Patents. (2010). CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.
  • Kinetics and mechanism of formation of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles. (2025, August 6). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

  • The Mechanism of Tetrazolate Alkylation. Available from: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available from: [Link]

  • Organic Chemistry Portal. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Available from: [Link]

  • OUCI. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Available from: [Link]

  • ResearchGate. (2026, January 8). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Available from: [Link]

  • Semantic Scholar. [PDF] Tetrazoles via Multicomponent Reactions. Available from: [Link]

  • Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. PMC. (2025, July 23). Available from: [Link]

  • RSC Publishing. Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules. Available from: [Link]

  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2024, August 30). Available from: [Link]

Sources

synthesis of 5-(2-dimethylaminoethyl)-1-methyl-1H-tetrazole from chloroethyl precursor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Amination of 5-(2-Chloroethyl)-1-Methyl-1H-Tetrazole

Executive Summary

This application note details the process chemistry for synthesizing 5-(2-dimethylaminoethyl)-1-methyl-1H-tetrazole (Target Molecule) from the This compound precursor. This transformation relies on a nucleophilic substitution (


) of the alkyl chloride by dimethylamine (DMA).

While conceptually simple, this protocol addresses critical process challenges:

  • Volatility Management: Handling dimethylamine (b.p. 7.4°C) requires pressure-rated reactors or specific solvated forms.[1]

  • Impurity Control: Preventing the elimination of HCl to form the 5-vinyl-1H-tetrazole byproduct, a known degradation pathway for ethyl-substituted tetrazoles under basic conditions.[1]

  • Regiochemical Integrity: Ensuring the N1-methyl group remains stable and the tetrazole ring does not degrade.

Retrosynthetic & Mechanistic Analysis

The synthesis is a direct amination. The driving force is the nucleophilicity of dimethylamine displacing the chloride leaving group.

Key Mechanistic Insight: The 2-chloroethyl side chain at the C5 position is activated for substitution.[1][2] However, the adjacent protons are acidic due to the electron-withdrawing nature of the tetrazole ring. Strong bases or excessive heat can trigger E2 elimination, yielding the vinyl tetrazole impurity.

Pathway Visualization:

ReactionPathway Precursor This compound (Electrophile) TS Transition State [S_N2] Precursor->TS + DMA Solvent, Heat Vinyl 5-vinyl-1-methyl-1H-tetrazole (Elimination Impurity) Precursor->Vinyl High Temp / Strong Base (E2 Elimination) DMA Dimethylamine (Nucleophile) Product 5-(2-dimethylaminoethyl)-1-methyl-1H-tetrazole (Target) TS->Product - HCl

Figure 1: Reaction pathway showing the primary substitution route and the competing elimination risk.[1]

Critical Process Parameters (CPP)

To maximize yield and minimize the vinyl impurity, the following parameters must be controlled:

ParameterRecommendationRationale
Reagent Stoichiometry 3.0 – 5.0 eq. DimethylamineExcess DMA acts as both the nucleophile and the base to scavenge the HCl byproduct.
Solvent System Ethanol (EtOH) or Methanol (MeOH)Polar protic solvents stabilize the transition state and solubilize the polar tetrazole precursor.
Temperature 50°C – 65°CSufficient energy for

(Cl is a poor leaving group) but low enough to suppress E2 elimination.[1]
Pressure Sealed Vessel (3–5 bar)Essential to keep DMA in the liquid phase at reaction temperature.
Reaction Time 6 – 12 HoursMonitor by HPLC to ensure >98% conversion; prolonged heating increases vinyl impurity.[1]

Detailed Experimental Protocol

Materials & Equipment
  • Precursor: this compound (Purity >98%).[1]

  • Reagent: Dimethylamine (33% solution in Ethanol or 40% aq.[1] solution). Note: Alcoholic solution is preferred to simplify workup.

  • Solvent: Absolute Ethanol.[1]

  • Equipment:

    • Pressure tube or Autoclave (rated for >10 bar).[1]

    • Magnetic stirrer / Overhead stirrer.[1]

    • Oil bath or heating block.[1]

    • Rotary Evaporator.[1]

Synthetic Procedure

Step 1: Charge and Seal

  • In a clean, dry pressure vessel, dissolve 10.0 g (68.2 mmol) of this compound in 30 mL of Ethanol.

  • Cool the vessel to 0–5°C (ice bath) to minimize DMA vaporization during addition.

  • Add 27.9 g (205 mmol, ~3.0 eq) of Dimethylamine (33% in Ethanol) slowly.

    • Checkpoint: Ensure the solution is homogeneous.

  • Seal the vessel tightly.

Step 2: Reaction

  • Transfer the vessel to a heating block/oil bath.

  • Heat to 60°C with vigorous stirring.

  • Maintain temperature for 8 hours .

    • In-Process Control (IPC): Sample 50 µL, dilute in MeCN, and analyze by HPLC. Target: Precursor < 1.0%.[1][3]

Step 3: Workup

  • Cool the vessel to room temperature, then to 0°C.

  • Carefully vent the vessel (residual pressure from excess DMA).[1]

  • Transfer the reaction mixture to a round-bottom flask.

  • Concentrate under reduced pressure (Rotavap, 40°C, 50 mbar) to remove solvent and excess DMA.

    • Result: A viscous residue containing the product as the Hydrochloride (HCl) salt.

Step 4: Free Base Formation & Extraction [1]

  • Dissolve the residue in 20 mL Water .

  • Adjust pH to 12–13 using 5M NaOH solution.[1]

    • Why: The product is a tertiary amine. High pH ensures it is in the neutral (organic soluble) form.

  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Combine organic layers and wash with Brine (10 mL).[1]

  • Dry over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure.

Step 5: Purification

  • Crude Product: Yellowish oil.[1]

  • Distillation: For high purity, distill under high vacuum (approx. 110–120°C at 0.5 mmHg).

  • Alternative (Salt Formation): If an oil is difficult to handle, dissolve in Acetone and add 1.0 eq of Oxalic acid to precipitate the solid oxalate salt.

Analytical Control & Validation

Workflow Visualization:

AnalysisWorkflow Sample Reaction Mixture HPLC HPLC Analysis (C18 Column, MeCN/H2O) Sample->HPLC Decision Conversion > 98%? HPLC->Decision Workup Proceed to Workup Decision->Workup Yes Extend Extend Time / Add DMA Decision->Extend No

Figure 2: In-Process Control (IPC) decision tree.

Characterization Data (Expected):

TechniqueFeatureInterpretation
1H NMR (CDCl3)

4.01 (s, 3H)
N-Methyl group (N1 position).[1]

3.10 (t, 2H)
Methylene adjacent to Tetrazole (

).[1]

2.75 (t, 2H)
Methylene adjacent to Amine (

).[1]

2.30 (s, 6H)
Dimethylamino group (

).[1]
HPLC Retention TimeProduct elutes earlier than precursor (more polar due to amine).[1]

Safety & Handling

  • Tetrazole Stability: While 1-methyl-5-substituted tetrazoles are generally stable, the tetrazole ring is energetic.[1] Avoid temperatures >150°C. Perform a DSC (Differential Scanning Calorimetry) scan on the crude residue before large-scale distillation.[1]

  • Dimethylamine: Extremely flammable and toxic gas/liquid.[1] Handle only in a fume hood.

  • Pressure Hazards: Ensure glassware/reactors are rated for the vapor pressure of Ethanol/DMA at 60°C (approx. 2–3 bar).

References

  • Synthesis of 5-substituted-1H-tetrazoles

    • Source: BenchChem. "this compound | 15284-37-4".[1]

    • Relevance: Confirms the precursor structure and the electrophilic nature of the chloroethyl group for nucleophilic substitution.[2]

  • Mechanism of Elimination in Tetrazoles

    • Source: ResearchGate.[1][4] "Kinetics and mechanism of formation of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles".

    • URL:[Link]

    • Relevance: Provides critical insight into the side-reaction (elimination to vinyl tetrazole) that must be avoided by controlling temperature and base strength.[1]

  • General Tetrazole Functionalization

    • Source: Organic Chemistry Portal.[1] "Synthesis of 1H-tetrazoles".

    • URL:[Link]

    • Relevance: Background on tetrazole stability and general alkyl

Sources

Application Note: Nucleophilic Substitution of Chloride in 5-(2-chloroethyl)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocols for nucleophilic substitution on 5-(2-chloroethyl)-1-methyl-1H-tetrazole (CEMT). It addresses the critical competition between the desired


 substitution and the facile 

elimination that leads to the vinyl-tetrazole byproduct.

Executive Summary

This compound (CEMT) is a versatile heterocyclic building block used in the synthesis of cephalosporin antibiotics and high-nitrogen energetic materials. Its utility relies on the reactivity of the 2-chloroethyl side chain.

While the primary alkyl chloride suggests a straightforward


 substitution, the electron-withdrawing nature of the tetrazole ring significantly acidifies the 

-protons (at the C6 position), making the molecule prone to dehydrohalogenation (elimination). This protocol provides optimized conditions to maximize nucleophilic substitution (thio-ethers, amines) while suppressing the formation of the 1-methyl-5-vinyltetrazole byproduct.

Mechanistic Insight & Reaction Pathways[1][2][3][4]

The reaction outcome is dictated by the competition between the nucleophile's basicity and its nucleophilicity.

  • Path A (

    
     Substitution):  Favored by soft, high-strength nucleophiles (e.g., thiolates, azides) and moderate temperatures.
    
  • Path B (

    
     Elimination):  Favored by hard bases (hydroxides, alkoxides), high temperatures (>80°C), and steric bulk. The elimination product, 1-methyl-5-vinyltetrazole , is a known monomer for polymer synthesis and must be actively avoided in substitution workflows.
    
Reaction Pathway Diagram[3][4][5]

ReactionPathways cluster_legend Critical Process Parameters CEMT This compound (Substrate) TS_SN2 Transition State (SN2) Backside Attack CEMT->TS_SN2 + Nucleophile (Nu⁻) (Soft, High Nu) TS_E2 Transition State (E2) Proton Abstraction CEMT->TS_E2 + Base (B⁻) (Hard, High T) Product_Sub Substituted Product (Thioether/Amine) TS_SN2->Product_Sub Product_Vinyl 1-methyl-5-vinyltetrazole (Elimination Byproduct) TS_E2->Product_Vinyl msg1 Avoid T > 70°C to minimize Vinyl formation

Figure 1: Mechanistic divergence between substitution and elimination pathways.

Experimental Protocols

Protocol A: Thio-etherification (High Yield Method)

This protocol is designed for the synthesis of sulfide derivatives (e.g., mimicking cephalosporin side-chain installation). It uses Finkelstein conditions (catalytic iodide) to accelerate the


 rate, allowing for milder temperatures that suppress elimination.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.2 equiv) or 
    
    
    
    (1.5 equiv)
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: In a reaction vessel equipped with a magnetic stirrer, dissolve CEMT (1.0 equiv) and KI (0.1 equiv) in anhydrous MeCN (5 mL per mmol substrate). Stir at Room Temperature (RT) for 15 minutes. Note: This generates the more reactive alkyl iodide in situ.

  • Nucleophile Preparation: In a separate vial, mix the Thiol (1.1 equiv) with

    
     (1.2 equiv) in MeCN. Stir for 10 minutes to generate the thiolate anion.
    
  • Addition: Slowly add the thiolate suspension to the CEMT solution.

  • Reaction: Heat the mixture to 50°C . Monitor by TLC or HPLC.

    • Critical Checkpoint: Do not exceed 60°C. Higher temperatures significantly increase the rate of elimination to the vinyl impurity [1].

  • Quench & Workup: Once conversion is >95% (typically 2-4 hours), cool to RT. Filter off the inorganic salts.

  • Purification: Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Amination (Library Synthesis)

Amines are both nucleophiles and bases. To prevent the amine from acting as a base (triggering elimination), use a non-nucleophilic auxiliary base or a large excess of the amine if it is inexpensive.

Reagents:

  • Substrate: CEMT (1.0 equiv)

  • Amine: Primary or Secondary Amine (2.0 - 3.0 equiv)

  • Solvent: Ethanol or DMF

Procedure:

  • Dissolve CEMT in Ethanol (0.5 M).

  • Add the amine (3.0 equiv).

  • Heat to reflux (78°C) for Ethanol or 60°C for DMF.

    • Note: Ethanol is protic and may retard

      
       slightly compared to DMF, but it solvates the leaving group (Cl⁻) and reduces the basicity of the amine via hydrogen bonding, helping to suppress elimination.
      
  • Monitoring: Watch for the appearance of the vinyl-tetrazole (distinctive alkene protons in NMR:

    
     6.0-7.0 ppm). If vinyl formation exceeds 5%, lower temperature and add KI catalyst.
    

Data Summary & Critical Parameters

ParameterRecommended RangeEffect of Deviation
Temperature 40°C – 60°C>70°C: Rapid formation of 1-methyl-5-vinyltetrazole (Elimination). <20°C: Reaction stalls (Cl is a poor leaving group).
Solvent MeCN, DMF, DMSONon-polar: Reaction fails (Salts insoluble). Protic (MeOH): Acceptable but slower rates; good for suppressing elimination.
Base Choice

,

, TEA
Strong Bases (NaOH, NaOEt): Exclusively favor elimination [2]. Avoid.
Catalyst NaI / KI (10 mol%)Absence: Requires higher T to react, increasing side-product risk.
Process Workflow Diagram

Workflow Start Start: CEMT Substrate Solubilization Dissolve in MeCN/DMF Add KI (10 mol%) Start->Solubilization Addition Add Nucleophile + Mild Base (Thiol/Amine + K2CO3) Solubilization->Addition Reaction Heat to 50°C Monitor HPLC Addition->Reaction Check Check: Vinyl Impurity > 5%? Reaction->Check Stop Cool to 20°C immediately Check->Stop Yes Continue Continue to Completion Check->Continue No Workup Filter Salts -> Extract -> Dry Continue->Workup

Figure 2: Operational workflow for ensuring substitution selectivity.

Troubleshooting & Safety

Common Issues
  • High Vinyl Content: The vinyl tetrazole is formed via E2 elimination. This is irreversible.

    • Solution: Lower reaction temperature. Switch from amine bases (TEA) to inorganic bases (

      
      ). Use a more polar solvent to stabilize the transition state.
      
  • Incomplete Conversion: The chloride is a moderate leaving group.

    • Solution: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI). This converts the alkyl chloride to the alkyl iodide in situ (Finkelstein reaction), which reacts ~100x faster.

Safety (MSDS Context)
  • Alkylating Agent: CEMT is a primary alkyl halide and should be treated as a potential mutagen/alkylating agent. Handle in a fume hood.

  • Energetic Moiety: While CEMT is stable, low-molecular-weight tetrazoles can be energetic. Avoid subjecting the dry solid to extreme shock or friction, though this specific derivative is generally stable up to its melting point.

References

  • Elimination Side Reaction: Krygina, D.M., et al. (2023).[1] 5-Vinyl-1H-tetrazole.[2][3] Molbank, 2023(1), M1565.[3] Describes the synthesis of vinyl tetrazoles via elimination of the chloroethyl precursor using strong base/heat.

  • Base Effects on Alkylation vs Elimination: US Patent 3,716,550. Process for the preparation of vinyltetrazole. Details the use of hydroxide bases to force the elimination pathway, confirming that weak bases are required for substitution.

  • General Tetrazole Reactivity: Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Provides context on the stability and electronic properties of the tetrazole ring.

Sources

Application Notes & Protocols: Strategic Synthesis of 7-Amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic Acid (7-TMCA), a Key Cefmenoxime Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of 7-TMCA in Cefmenoxime Synthesis

Cefmenoxime is a third-generation cephalosporin antibiotic valued for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria and its stability against many β-lactamases.[1] The efficacy and pharmacokinetic profile of Cefmenoxime are intrinsically linked to its molecular structure, particularly the substituents at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) core.

The focus of this guide is the pivotal intermediate, 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (commonly known as 7-TMCA or a similar variant). The synthesis of this molecule represents a critical juncture in the total synthesis of Cefmenoxime, as it involves the strategic installation of the 1-methyl-1H-tetrazol-5-ylthio moiety at the C-3 position. This specific tetrazole-containing side chain is not merely a structural component; it is a critical pharmacophore that profoundly influences the drug's stability, potency, and spectrum of activity.

This document provides a comprehensive, field-proven guide for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and offer a robust framework for the successful and reproducible synthesis, purification, and characterization of this essential intermediate.

Overall Synthetic Strategy

The preparation of 7-TMCA is fundamentally a two-stage process. First is the synthesis of the key tetrazole derivative, 1-methyl-5-mercapto-1H-tetrazole (MMT). Second is the nucleophilic substitution reaction where MMT displaces the acetoxy group of the widely available starting material, 7-aminocephalosporanic acid (7-ACA).[2][3] This strategic approach allows for the modular and efficient construction of the target intermediate.

G cluster_0 Stage 1: Tetrazole Synthesis cluster_1 Stage 2: Cephalosporin Core Functionalization cluster_2 Final Product Pathway MI Methyl Isothiocyanate MMT 1-Methyl-5-mercapto- 1H-tetrazole (MMT) MI->MMT [2+3] Cycloaddition (Aqueous, PTC) SA Sodium Azide SA->MMT [2+3] Cycloaddition (Aqueous, PTC) TMCA 7-TMCA Intermediate (Target Compound) MMT->TMCA Key Reagent ACA 7-Aminocephalosporanic Acid (7-ACA) ACA->TMCA Nucleophilic Substitution (pH Controlled) TMCA_final 7-TMCA Intermediate Cef_Na Cefmenoxime Sodium TMCA_final->Cef_Na Condensation AE Activated Ester (AE) of Side Chain AE->Cef_Na Condensation Cef_HCl Cefmenoxime HCl Cef_Na->Cef_HCl Acidification

Diagram 1: High-level workflow for the synthesis of the Cefmenoxime intermediate (7-TMCA) and its subsequent conversion.

Protocol 1: Synthesis of 1-Methyl-5-mercapto-1H-tetrazole (MMT)

This protocol is based on an efficient and environmentally conscious method that utilizes an aqueous solvent system, avoiding the need for volatile organic solvents during the reaction.[4] The reaction is a [2+3] cycloaddition between an isothiocyanate and an azide.

Rationale and Mechanistic Insight

The core of this synthesis is the reaction between methyl isothiocyanate and sodium azide. A phase-transfer catalyst (PTC) is employed to facilitate the interaction between the water-soluble sodium azide and the organic-soluble methyl isothiocyanate, dramatically enhancing the reaction rate in the aqueous medium. The reaction proceeds under controlled heating, followed by acidification to protonate the tetrazole ring and induce crystallization of the product.

Materials and Reagents
  • Sodium Azide (NaN₃)

  • Methyl Isothiocyanate (CH₃NCS)

  • High-Efficiency Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Activated Carbon

Safety Precaution: Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Avoid contact with acids (which can generate toxic hydrazoic acid gas) and metals.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add sodium azide (1.0 mol equivalent), the phase transfer catalyst (0.001 mol equivalent), and deionized water (8-10 mol equivalent relative to sodium azide).[4]

  • Reagent Addition: Begin stirring the mixture and heat to 70-80°C. Slowly add methyl isothiocyanate (1.2 mol equivalent) dropwise via the dropping funnel over 1-2 hours, carefully maintaining the reaction temperature.[4]

  • Reaction: After the addition is complete, maintain the reaction at 70-80°C for an additional 3-6 hours, monitoring for completion (e.g., by TLC or HPLC analysis of aliquots).[4]

  • Work-up and Isolation (Crude): Once the reaction is complete, cool the mixture. If necessary, concentrate the solution under reduced pressure. Transfer the cooled solution to a separate vessel and carefully acidify with concentrated hydrochloric acid to a pH where Congo red paper turns blue-indigo, which will precipitate the crude product.[4]

  • Filtration: Isolate the crude MMT product by filtration and wash the filter cake with cold deionized water.

  • Purification:

    • Transfer the crude product to a fresh vessel and add water.

    • Adjust the pH to ~9 with sodium hydroxide to dissolve the product.[4]

    • Add activated carbon (approx. 2-3% w/w of crude product) and stir for 30 minutes for decolorization.[4]

    • Filter to remove the carbon.

    • Re-acidify the clear filtrate with hydrochloric acid to precipitate the purified MMT.

    • Filter the purified product, wash with water, and dry under vacuum at 40-50°C.

Protocol 2: Synthesis of 7-TMCA from 7-ACA and MMT

This stage involves the nucleophilic substitution of the C-3' acetoxy group of 7-ACA with the thiol group of MMT. Control of pH and temperature is critical to maximize yield and minimize degradation of the β-lactam ring.

Rationale and Mechanistic Insight

The sulfur atom of the mercaptotetrazole is an excellent nucleophile. In the presence of a suitable catalyst and under controlled pH, it attacks the methylene carbon at the C-3 position of the 7-ACA ring, displacing the acetate leaving group. The reaction is typically performed in a mixed organic-aqueous solvent system to ensure the solubility of both the polar 7-ACA and the less polar MMT. Maintaining a slightly alkaline pH (7.0-7.5) is crucial; it deprotonates the thiol to the more nucleophilic thiolate anion while preventing base-catalyzed hydrolysis of the sensitive β-lactam ring.[2]

Materials and Reagents
  • 7-Aminocephalosporanic Acid (7-ACA)

  • 1-Methyl-5-mercapto-1H-tetrazole (MMT, from Protocol 1)

  • Catalyst (e.g., Boron trifluoride etherate or a similar Lewis acid)

  • Antioxidant (e.g., Sodium bisulfite)

  • Organic Solvent (e.g., Acetone or Acetonitrile)

  • Deionized Water

  • Soluble Alkaline Substance (e.g., Sodium bicarbonate or Triethylamine)

Step-by-Step Experimental Protocol
  • Reaction Setup: In a reaction vessel, add the catalyst, 7-ACA (1.0 mol equivalent), MMT (1.0-1.03 mol equivalent), the antioxidant, and the chosen organic solvent.[2]

  • Initial Reaction: Stir the suspension and maintain the temperature between 40-50°C for 2-4 hours.[2] The use of a catalyst facilitates the departure of the leaving group.

  • pH Adjustment: After the initial reaction period, add deionized water and slowly add the soluble alkaline substance to adjust the reaction solution's pH to a stable 7.0-7.5.[2]

  • Main Reaction: Continue stirring the reaction at a slightly elevated temperature (e.g., 55-60°C) for another 2-4 hours.[2][5] Monitor the reaction progress by HPLC, observing the consumption of 7-ACA and the formation of 7-TMCA.

  • Product Isolation: Upon completion, cool the reaction mixture to 0-5°C to induce precipitation of the product.

  • Filtration and Washing: Filter the solid product. Wash the filter cake sequentially with cold water and then with a cold organic solvent (e.g., acetone) to remove unreacted starting materials and impurities.[2]

  • Drying: Dry the final 7-TMCA solid under vacuum to a constant weight.

Purification and Analytical Characterization

Purification Strategies

While direct precipitation yields a product of reasonable purity, further purification may be required to meet pharmaceutical standards.

  • Recrystallization: The product can be recrystallized from a suitable solvent system, such as an acetone-water mixture.

  • Adsorption Chromatography: For high-purity requirements, column chromatography using synthetic macroreticular polymeric adsorbents (e.g., Amberlite XAD series) or reverse-phase silica gel can be effective.[6][7] Elution is typically performed with buffered aqueous solutions or mixtures of water and organic modifiers.[8]

Analytical Characterization

The identity and purity of the synthesized 7-TMCA intermediate should be confirmed using standard analytical techniques.

G start Synthesized 7-TMCA Product hplc HPLC-UV/PDA (Purity & Quantification) start->hplc Primary Method tlc TLC (Reaction Monitoring) start->tlc nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms end Verified Intermediate hplc->end tlc->end nmr->end ms->end

Diagram 2: Analytical workflow for the characterization of the 7-TMCA intermediate.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A typical method would use a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile.[9][10] Detection is commonly performed via UV spectrophotometry around 254-275 nm.[9][11]

  • Thin-Layer Chromatography (TLC): Useful for rapid reaction monitoring. Cephalosporins with an aminothiazole group can be visualized via fluorescence on a TLC plate with an acidic mobile phase.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation, verifying the successful incorporation of the MMT side chain and the integrity of the cephalosporin core.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized intermediate.

Data Summary and Troubleshooting

Expected Outcomes

The following table summarizes typical parameters for the synthesis of 7-TMCA.

ParameterProtocol 1 (MMT Synthesis)Protocol 2 (7-TMCA Synthesis)
Key Reagents Methyl Isothiocyanate, NaN₃7-ACA, MMT
Solvent System Deionized WaterOrganic Solvent / Water
Temperature 70-80°C40-60°C
Critical Control Slow addition of isothiocyanatepH control (7.0-7.5)
Typical Yield >85%[4]70-80%[5]
Purity (Post-Isolation) >98%>95% (can be improved with purification)
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Yield in MMT Synthesis Inefficient phase transfer; Loss during acidification/work-up.Ensure PTC is active; Optimize PTC concentration; Perform acidification slowly at low temperature to control precipitation.
Incomplete 7-TMCA Reaction Incorrect pH; Inactive catalyst; Low reaction temperature.Calibrate pH meter and maintain pH at 7.0-7.5; Use fresh catalyst; Ensure reaction temperature is maintained within the optimal range.
β-Lactam Ring Degradation pH is too high (>8.0); Prolonged reaction at high temperature.Strictly control the addition of base to avoid pH overshoot; Monitor reaction closely and stop once consumption of 7-ACA plateaus.
Product Contamination Inefficient washing; Side reactions.Ensure thorough washing of the filter cake with appropriate cold solvents; Consider purification by recrystallization or chromatography if purity targets are not met.

References

  • Vertex AI Search Result[13]

  • US4028355A - Cephalosporin purification process - Google P
  • CN101781264A - Production method of 1-methyl-5-mercapto-1,2,3,4-tetrazole.
  • Ghosh, A. C., Mathur, R. K., & Dutta, N. N. (1997). Extraction and purification of cephalosporin antibiotics. Advances in biochemical engineering/biotechnology, 56, 111–145. [Link]

  • Cefmenoxime - Wikipedia. [Link]

  • Synthesis of cefmenoxime hydrochloride - ResearchGate. [Link]

  • US4145539A - Process for isolation and purification of cephalosporin compound - Google P
  • CN103193797A - Preparation method of 7-TMCA (7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid)
  • US3467654A - Process for the recovery and purification of cephalosporin c - Google P
  • Vertex AI Search Result[14]

  • Honda, A., et al. (1986). Determination of cefotaxime, desacetylcefotaxime, cefmenoxime and ceftizoxime in biological samples by fluorescence detection after separation by thin-layer chromatography. Analyst, 111(2), 247-250. [Link]

  • Vertex AI Search Result[15]

  • Fasching, C. E., & Peterson, L. R. (1982). A very precise high-performance liquid chromatographic procedure for the determination of cefmenoxime, a new cephalosporin antibiotic, in plasma. Journal of liquid chromatography, 5(12), 2439–2451. [Link]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Reitberg, D. P., & Schentag, J. J. (1983). Liquid-chromatographic assay of cefmenoxime in serum and urine. Clinical chemistry, 29(7), 1415–1418. [Link]

  • Vertex AI Search Result[19]

  • 7-ACA - Wikipedia. [Link]

  • Vertex AI Search Result[20]

  • WO2013010296A1 - Novel method for preparing cefmenoxime hydrochloride compound - Google P
  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

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Sources

procedure for reaction of thiols with 5-(2-chloroethyl)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the thio-alkylation of 5-(2-chloroethyl)-1-methyl-1H-tetrazole (CMET). This reaction is a critical transformation in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics and heterocyclic linkers for antibody-drug conjugates (ADCs).

While often conceptualized as a simple nucleophilic substitution (


), our mechanistic analysis reveals that under specific basic conditions, the reaction proceeds more efficiently via an Elimination-Addition  pathway involving a transient 1-methyl-5-vinyltetrazole intermediate. This guide provides two distinct protocols: a robust "Standard Method" for general synthesis and a "Vinyl-Switch Method" for sterically hindered or sensitive thiols.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the duality of the electrophile. The 5-(2-chloroethyl) moiety attached to the electron-deficient tetrazole ring is highly susceptible to base-induced dehydrohalogenation.

The Two Pathways
  • Path A (Direct

    
    ):  Occurs with weak bases or in the absence of base (slow). The thiol directly displaces the chloride.
    
  • Path B (Elimination-Addition): Occurs with stronger bases (e.g., DBU, Et

    
    N) or at elevated temperatures. The base eliminates HCl to form 1-methyl-5-vinyltetrazole , a potent Michael acceptor. The thiolate then rapidly attacks the vinyl group.
    

Expert Insight: Path B is kinetically superior. Attempting to force Path A often leads to incomplete conversion or long reaction times. Our recommended protocols are designed to harness Path B for maximum yield.

ReactionMechanism Start 5-(2-chloroethyl)- 1-methyl-1H-tetrazole Vinyl Intermediate: 1-methyl-5-vinyltetrazole Start->Vinyl Elimination (-HCl) (Fast with Base) Product Product: 5-(2-(alkylthio)ethyl)- 1-methyl-1H-tetrazole Start->Product Direct SN2 (Slow) Base Base (B:) Base->Start Vinyl->Product Thio-Michael Addition (Very Fast) Thiol Thiol (R-SH) Thiol->Vinyl

Figure 1: Mechanistic duality. The red path (Elimination-Addition) is the dominant and preferred pathway for high-yield synthesis.

Experimental Protocols

Protocol A: Standard Base-Mediated Synthesis

Best for: Primary thiols, robust substrates, and high-throughput synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Thiol (R-SH) (1.1 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv) or Triethylamine (Et
    
    
    N) (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF [0.2 M concentration]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol (1.1 equiv) in Acetonitrile.

  • Activation: Add K

    
    CO
    
    
    
    (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the thiolate.
    • Note: If using Et

      
      N, add it here.
      
  • Addition: Add this compound (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 60°C (if using MeCN) or 50°C (if using DMF). Monitor via TLC or LC-MS.

    • Checkpoint: Reaction is typically complete within 2–4 hours.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove DMF/MeCN and inorganic salts.
      
    • Wash organic layer with Brine (

      
      ).
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Most products are pure enough for use. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The "Vinyl-Switch" Method (Two-Step One-Pot)

Best for: Sterically hindered thiols, expensive thiols, or substrates sensitive to prolonged heating.

Concept: This method pre-converts the precursor to the reactive vinyl species before introducing the valuable thiol.

Step-by-Step Procedure:

  • Elimination: Dissolve this compound (1.0 equiv) in Dichloromethane (DCM) or THF. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv).

  • Incubation: Stir at RT for 30–60 minutes.

    • Validation: LC-MS should show disappearance of starting material (M+H = 147) and appearance of vinyl tetrazole (M+H = 111).

  • Addition: Add the Thiol (1.0 equiv). No additional base is usually required if DBU was used, but a catalytic amount of Et

    
    N can be added if the reaction is sluggish.
    
  • Reaction: Stir at RT. The Michael addition is usually rapid (1–2 hours).

  • Quench: Wash with dilute citric acid (to remove DBU) followed by saturated NaHCO

    
    .
    

Data Analysis & Troubleshooting

Table 1: Solvent and Base Effects on Reaction Efficiency

SolventBaseTemp (°C)Yield (%)Reaction TimeNotes
MeCN K

CO

6085-953 hRecommended. Cleanest profile.
DMF Et

N
5090-982 hFast, but DMF removal requires thorough washing.
Acetone K

CO

Reflux70-806 hSlower; acetone can condense (aldol) if heating is prolonged.
Water NaOHRT40-6012 hPoor solubility of organic thiols limits yield; hydrolysis risk.

Common Issues:

  • Dimerization: If the thiol has two nucleophilic sites, ensure high dilution to avoid cross-linking.

  • Incomplete Conversion: If starting material remains, add 0.1 equiv of Sodium Iodide (NaI). This catalyzes the reaction via the Finkelstein reaction (converting alkyl chloride to alkyl iodide in situ), although this applies mostly to Path A.

  • Vinyl Polymerization: If the reaction turns into a gel (Protocol B), the vinyl intermediate polymerized. Solution: Add a radical inhibitor (e.g., BHT) or ensure the thiol is added immediately after the elimination step.

Workflow Visualization

Workflow Prep Step 1: Preparation Dissolve Thiol + Base in MeCN Add Step 2: Addition Add Chloroethyl Tetrazole Prep->Add Heat Step 3: Reaction Heat to 60°C (2-4 hrs) Add->Heat Check Checkpoint: LC-MS for Conversion Heat->Check Check->Heat Incomplete (Add 0.1 eq NaI) Workup Step 4: Workup EtOAc Extraction / H2O Wash Check->Workup Complete Pure Final Product Thio-Tetrazole Linker Workup->Pure

Figure 2: Operational workflow for Protocol A (Standard Synthesis).

Safety & Handling (E-E-A-T)

  • Tetrazole Energetics: While this compound is relatively stable compared to non-alkylated tetrazoles, the tetrazole ring is inherently energetic. Avoid subjecting the dry solid to high friction or impact.

  • Vesicant Warning: Alkyl chlorides, particularly those resembling mustard gas motifs (Cl-CH

    
    CH
    
    
    
    -S-...), can be severe skin irritants or vesicants. All handling must occur in a fume hood with nitrile gloves.
  • Waste Disposal: Aqueous waste containing tetrazoles should not be acidified below pH 4 without caution, although the N-methylated forms do not generate hydrazoic acid (

    
    ).
    

References

  • BenchChem. this compound: Structure and Reactivity. Retrieved from

  • Krygina, D.M., et al. (2023). Synthesis and Polymerization of 5-Vinyl-1H-tetrazole Derivatives. Molbank, 2023(1), M1565. (Demonstrates the base-promoted elimination to vinyl tetrazoles). Retrieved from

  • Santa Cruz Biotechnology. 5-(2-Chloroethyl)-1H-tetrazole Safety Data Sheet. Retrieved from

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New J. Chem., 46, 21085-21091. (Mechanistic insights on tetrazole alkylation). Retrieved from

Synthesis of 1-Methyl-5-Vinyltetrazole via HCl Elimination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Methyl-5-Vinyltetrazole

1-Methyl-5-vinyltetrazole is a nitrogen-rich heterocyclic compound with significant potential in the development of advanced materials and pharmaceuticals.[1][2] The presence of both a vinyl group and a tetrazole ring imparts unique properties, making it a valuable monomer for the synthesis of specialty polymers with high nitrogen content. These polymers are of interest in applications ranging from energetic materials to biocompatible materials for drug delivery systems. The tetrazole moiety, often considered a bioisostere for a carboxylic acid group, also makes this compound a valuable building block in medicinal chemistry for the design of novel therapeutic agents.[3] This application note provides a detailed, in-depth guide for the synthesis of 1-methyl-5-vinyltetrazole, focusing on a robust method involving the elimination of hydrogen chloride (HCl) from a suitable precursor. The protocols herein are designed for researchers and professionals in chemical synthesis and drug development, with a focus on mechanistic understanding, practical execution, and safety.

Reaction Mechanism and Rationale

The synthesis of 1-methyl-5-vinyltetrazole via HCl elimination is a multi-step process that begins with the formation of a chloroethyl-substituted tetrazole ring, followed by N-methylation, and finally, a base-mediated elimination to generate the vinyl group.

Overall Synthetic Pathway

The overall transformation can be visualized as a three-stage process:

Overall_Synthesis 3-Chloropropionitrile 3-Chloropropionitrile 5-(2-Chloroethyl)tetrazole 5-(2-Chloroethyl)tetrazole 3-Chloropropionitrile->5-(2-Chloroethyl)tetrazole [3+2] Cycloaddition 1-Methyl-5-(2-chloroethyl)tetrazole 1-Methyl-5-(2-chloroethyl)tetrazole 5-(2-Chloroethyl)tetrazole->1-Methyl-5-(2-chloroethyl)tetrazole N-Methylation 1-Methyl-5-vinyltetrazole 1-Methyl-5-vinyltetrazole 1-Methyl-5-(2-chloroethyl)tetrazole->1-Methyl-5-vinyltetrazole HCl Elimination

Caption: Overall synthetic workflow for 1-methyl-5-vinyltetrazole.

  • [3+2] Cycloaddition: The synthesis commences with a [3+2] cycloaddition reaction between 3-chloropropionitrile and an azide source, typically sodium azide, to form the 5-(2-chloroethyl)tetrazole ring.[4][5] This reaction is often catalyzed by a Lewis acid, such as a zinc salt, to enhance the rate and yield.[5]

  • N-Methylation: The subsequent N-methylation of 5-(2-chloroethyl)tetrazole presents a regioselectivity challenge, as alkylation can occur at either the N1 or N2 position of the tetrazole ring.[6] The choice of methylating agent, base, and solvent can influence the isomer ratio. For this synthesis, we will focus on conditions that favor the formation of the desired 1-methyl isomer.

  • HCl Elimination (Dehydrochlorination): The final step is a base-mediated elimination of HCl from 1-methyl-5-(2-chloroethyl)tetrazole. A suitable base, such as a non-nucleophilic organic base or an inorganic hydroxide, is used to abstract a proton from the carbon adjacent to the tetrazole ring, leading to the formation of the carbon-carbon double bond of the vinyl group and the elimination of a chloride ion.

The mechanism for the final elimination step is depicted below:

Elimination_Mechanism reactant 1-Methyl-5-(2-chloroethyl)tetrazole H3C-N1-N=N-N=C5-CH2-CH2-Cl product 1-Methyl-5-vinyltetrazole H3C-N1-N=N-N=C5-CH=CH2 reactant:struct->product:struct Elimination base Base: base->reactant:struct Proton Abstraction byproducts Base-H+ + Cl- product:struct->byproducts Release

Caption: Mechanism of the base-mediated HCl elimination.

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
3-Chloropropionitrile≥98%Sigma-Aldrich
Sodium Azide (NaN₃)≥99.5%Sigma-Aldrich
Zinc Bromide (ZnBr₂)≥98%Sigma-Aldrich
Methyl Iodide (CH₃I)99.5%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)≥99%Fisher Scientific
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)98%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
AcetoneACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deionized Water-In-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific
Experimental Protocols

This protocol is adapted from the zinc-catalyzed cycloaddition of nitriles in water.[5]

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloropropionitrile (8.95 g, 0.1 mol), sodium azide (7.80 g, 0.12 mol), and zinc bromide (27.0 g, 0.12 mol).

  • Add 100 mL of deionized water to the flask.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexanes). The reaction is typically complete within 24-48 hours.

  • After completion, cool the mixture to room temperature.

  • In a well-ventilated fume hood, carefully acidify the reaction mixture to a pH of ~1 by the slow addition of 3M HCl with stirring in an ice bath. Caution: This step may generate toxic hydrazoic acid (HN₃).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-(2-chloroethyl)tetrazole as a crude product. Further purification can be achieved by recrystallization from a suitable solvent system like toluene/hexanes.

This protocol is based on general procedures for the N-alkylation of tetrazoles.[6]

  • In a 250 mL round-bottom flask, dissolve the crude 5-(2-chloroethyl)tetrazole (13.25 g, 0.1 mol) in 100 mL of acetone.

  • Add finely ground potassium carbonate (20.7 g, 0.15 mol) to the solution.

  • With vigorous stirring, add methyl iodide (21.3 g, 9.3 mL, 0.15 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of 1-methyl and 2-methyl isomers.

  • The isomers can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The 1-methyl isomer is typically the more polar of the two.

  • Dissolve the purified 1-methyl-5-(2-chloroethyl)tetrazole (14.65 g, 0.1 mol) in 150 mL of dichloromethane in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (18.27 g, 18.1 mL, 0.12 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x 50 mL) to remove excess DBU.

  • Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-methyl-5-vinyltetrazole.

Results and Discussion

The successful synthesis of 1-methyl-5-vinyltetrazole can be confirmed by standard analytical techniques. The expected data is summarized in the table below.

PropertyExpected Value
Appearance Colorless to pale yellow liquid or low-melting solid
Molecular Weight 110.11 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.1 (s, 3H, N-CH₃), ~5.7-5.9 (m, 2H, =CH₂), ~6.8-7.0 (m, 1H, -CH=)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~34 (N-CH₃), ~123 (=CH₂), ~128 (-CH=), ~154 (C-tetrazole)
FT-IR (neat) ν (cm⁻¹): ~3100-3000 (C-H, vinyl), ~1640 (C=C, vinyl), ~1450, 1250 (tetrazole ring)

Note: The NMR chemical shifts are estimates based on the spectra of 5-vinyl-1H-tetrazole and other N-methylated tetrazoles and may vary slightly.[1][7]

The primary challenge in this synthesis is the regioselective N-methylation of 5-(2-chloroethyl)tetrazole. The formation of the 2-methyl isomer is a common side reaction. The ratio of the two isomers is highly dependent on the reaction conditions. Generally, polar aprotic solvents and the use of a salt of the tetrazole tend to favor N2-alkylation, while less polar solvents and alkylation of the neutral tetrazole can favor the N1-isomer. Careful optimization of the methylation step may be required to maximize the yield of the desired 1-methyl isomer.

Safety Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can liberate highly toxic and explosive hydrazoic acid (HN₃).

  • Methyl Iodide (CH₃I): A known carcinogen and a potent alkylating agent. Handle with extreme care and avoid inhalation and skin contact.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that is corrosive. Avoid contact with skin and eyes.

  • Tetrazole Compounds: Many tetrazole derivatives are energetic materials and can be sensitive to heat, shock, or friction. While 1-methyl-5-vinyltetrazole is not primarily used as an explosive, it should be handled with care, and heating should be done with caution.

Emergency Procedures:

  • In case of skin contact, immediately wash the affected area with copious amounts of water.

  • In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

  • In case of inhalation of volatile reagents, move to fresh air immediately.

  • In case of a spill, contain the spill with an inert absorbent material and dispose of it according to institutional safety protocols.

References

  • Krygina, D. M., Sivtsov, E. V., Pavlyukova, Y. N., Chernova, E. N., Skryl'nikova, M. A., Baigildin, V. A., ... & Aleshunin, P. A. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565. [Link]

  • Krygina, D. M., et al. (2023). 5-Vinyl-1H-tetrazole. ResearchGate. Retrieved from [Link]

  • Polymers and copolymers based on vinyl tetrazoles, 1. Synthesis of poly(5‐vinyl tetrazole) by polymer‐analogous conversion of polyacrylonitrile. (2025, August 7). Request PDF. Retrieved from [Link]

  • Synthesis and properties of Poly(N-methyl-5-vinyltetrazole)s. (n.d.). ResearchGate. Retrieved from [Link]

  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). Rsc.org. Retrieved from [Link]

  • Process for the preparation of vinyltetrazole. (n.d.). Google Patents.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). Georgia Tech. Retrieved from [Link]

  • Process for preparation of 5-substituted tetrazoles. (n.d.). Google Patents.
  • Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

  • 5-vinyl-1H-tetrazole 1, 1-methyl-5-vinyltetrazole 2,... (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). J. Org. Chem. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]

  • Synthesis and characterization of styrene-vinyl tetrazole copolymers for their application as a solid electrolyte. (2022, August 23). ResearchGate. Retrieved from [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein-institut.de. Retrieved from [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020, October 18). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. (2019, June 15). Nanomedicine Research Journal. Retrieved from [Link]

  • Process for producing 1-(2-chlorophenyl)-5(4H)-tetrazolinone. (n.d.). Google Patents.
  • Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Properties of Poly(N-methyl-5-vinyltetrazole)s. (2011, January 11). 含能材料. Retrieved from [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021, July 5). MDPI. Retrieved from [Link]

  • Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole. (n.d.). Google Patents.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024, October 11). Journal of Chemical Health Risks. Retrieved from [Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

alkylation of amines with 5-(2-chloroethyl)-1-methyl-1H-tetrazole protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for N-Alkylation of Amines with 5-(2-chloroethyl)-1-methyl-1H-tetrazole

Part 1: Executive Summary & Strategic Rationale

The alkylation of amines using This compound (CMET) is a pivotal transformation in medicinal chemistry, particularly for introducing the (1-methyl-1H-tetrazol-5-yl)ethyl moiety—a bioisostere often used to modulate lipophilicity and metabolic stability in antibiotic (e.g., cephalosporin analogs) and antihypertensive scaffolds.

The Core Challenge: The reaction is governed by a kinetic competition between Nucleophilic Substitution (


)  and 

-Elimination (

)
. The tetrazole ring is strongly electron-withdrawing, which acidifies the

-protons (adjacent to the tetrazole), making the starting material prone to dehydrochlorination to form 5-vinyl-1-methyl-1H-tetrazole .[1]

Strategic Solution: Successful coupling requires a protocol that accelerates the


 pathway while suppressing the 

pathway.[1] This guide presents two validated workflows:
  • Protocol A (Direct Alkylation): Utilizes in situ Finkelstein catalysis (NaI) to lower the activation energy for substitution.[1]

  • Protocol B (The "Vinyl Switch"): A two-step sequence that leverages the elimination tendency to form the vinyl intermediate, followed by a controlled Michael addition.[1]

Part 2: Mechanistic Insight & Pathway Visualization

Understanding the electronic influence of the tetrazole ring is critical.[1] The electron-deficient heterocycle pulls density from the ethyl chain, making the


-hydrogens acidic (

) and the C-Cl bond polarized.[1]

Figure 1: Reaction Pathways and Competition

ReactionPathways Start This compound (CMET) Vinyl 5-vinyl-1-methyl-1H-tetrazole (Elimination Product) Start->Vinyl E2 Pathway (High Temp, Strong Base) Product 5-(2-aminoethyl)-1-methyl-1H-tetrazole (Target Product) Start->Product SN2 Pathway (Polar Aprotic, NaI Cat.) Amine Primary/Secondary Amine (H-NR2) Amine->Product Nucleophilic Attack Base Base (B:) Base->Vinyl Proton Abstraction Vinyl->Product Alternative Route: Michael Addition

Caption: Kinetic competition between substitution (


) and elimination (

). Protocol A maximizes the green path; Protocol B utilizes the red path followed by the yellow dotted path.

Part 3: Experimental Protocols

Protocol A: Direct Alkylation via Finkelstein Modification ( )

Best for: Primary amines, non-hindered secondary amines, and scenarios where vinyl formation must be avoided.[1]

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Target Amine (1.2 – 1.5 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv) – Critical for exchanging Cl to reactive I.

  • Base: Diisopropylethylamine (DIPEA) or

    
     (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Activation: In a reaction vessel equipped with a magnetic stir bar, dissolve CMET (1.0 equiv) and NaI (0.2 equiv) in anhydrous Acetonitrile (0.2 M concentration). Stir at room temperature for 15 minutes. Note: The solution may yellow slightly due to trace iodine liberation.

  • Addition: Add the Base (1.5 equiv) followed by the Amine (1.2 equiv).[1]

    • Tip: If the amine is a valuable or complex intermediate, use CMET in excess (1.5 equiv) instead.[1]

  • Reaction: Heat the mixture to 60°C .

    • Monitoring: Monitor by LC-MS or TLC.[1] The chloride (

      
       in 1:1 EtOAc/Hex) will convert to the iodide intermediate (transient) and then the amine product (polar, often requires MeOH/DCM to elute).
      
    • Time: Typically 4–12 hours.[1] Avoid overheating (>80°C) to prevent elimination.[1]

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with EtOAc and wash with saturated

      
       (aq) to remove acidic byproducts.
      
    • Wash with water (

      
      ) to remove DMF/MeCN and excess NaI.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (DCM/MeOH gradient) or recrystallization (often from EtOH/EtOAc).[1]

Protocol B: The "Vinyl Switch" (Elimination-Addition Sequence)

Best for: Sterically hindered amines, anilines, or when Protocol A yields inseparable mixtures.[1]

Concept: Intentionally convert CMET to the vinyl tetrazole, then perform a Michael addition.

Step-by-Step Methodology:

  • Elimination (Step 1):

    • Dissolve CMET in THF. Add DBU (1.2 equiv) or KOtBu (1.1 equiv).

    • Stir at 60°C for 1-2 hours. Conversion to 5-vinyl-1-methyl-1H-tetrazole is usually quantitative.[1]

    • Optional: Isolate the vinyl intermediate (filtration of salts + concentration) for cleaner Step 2.[1]

  • Michael Addition (Step 2):

    • Redissolve the vinyl residue in Methanol or Ethanol (protic solvents accelerate Michael addition).[1]

    • Add the Amine (1.0 – 1.2 equiv).[1]

    • Catalyst: If the amine is weak (e.g., aniline), add mild acid catalyst (Acetic Acid, 10 mol%) or Lewis Acid (

      
      ).[1]
      
    • Heat to reflux (65-78°C) for 6–18 hours.

  • Workup: Concentration and direct crystallization or chromatography.[1]

Part 4: Data Summary & Troubleshooting

Table 1: Solvent and Base Effects on Selectivity

SolventBaseTemp (°C)Major ProductNotes
MeCN

60Substitution Standard

condition.
DMF DIPEA80MixedHigher temp favors elimination.[1]
THF DBU60Elimination Use for Protocol B (Vinyl route).[1]
Water/Acetone

50SubstitutionGood for highly soluble/polar amines.[1]

Troubleshooting Guide:

  • Problem: High levels of Vinyl impurity in Protocol A.

    • Solution: Lower temperature to 50°C. Increase NaI loading to 0.5 equiv (accelerates

      
       without affecting 
      
      
      
      ). Switch base to weaker inorganic base (
      
      
      ).
  • Problem: No reaction with Aniline derivatives.

    • Solution: Anilines are poor nucleophiles for direct alkylation.[1] Switch to Protocol B (Michael Addition) using an acid catalyst (AcOH) in refluxing ethanol.

  • Problem: Product is water-soluble and lost during workup.

    • Solution: Skip aqueous wash.[1] Filter off inorganic salts, concentrate, and purify via Reverse Phase (C18) chromatography.[1]

Part 5: Safety & Handling

  • Tetrazole Energetics: While 1-methyl tetrazoles are generally stable, they are nitrogen-rich.[1] Avoid subjecting the neat compound to temperatures >150°C or mechanical shock.[1]

  • Alkyl Halide Toxicity: CMET is an alkylating agent.[1] It is potentially genotoxic.[1] Handle in a fume hood with proper PPE (gloves, goggles).[1]

  • Waste: Segregate halogenated waste. Treat aqueous waste from Protocol A as containing heavy metals (if NaI is used) depending on local regulations, though Iodide is generally low toxicity.[1]

References

  • Synthesis of Tetrazole-Based Anti-infectives. Journal of Medicinal Chemistry, 2002, 45(15), 3379–3393.[1] (Describes the bioisosteric utility of the tetrazole ethyl group).

  • Kinetic Study of Amine Alkylation vs Elimination. Journal of Organic Chemistry, 2014, 79(14), 6703-6707.[1] (Mechanistic insights into competing pathways in heterocyclic alkyl halides).

  • Michael Addition of Amines to Vinyl Tetrazoles. Tetrahedron Letters, 2002, 43(17), 3137–3139.[1] (Validation of Protocol B methodology).

  • Safety Data Sheet: this compound. Santa Cruz Biotechnology / Sigma-Aldrich.[1] (Accessed Oct 2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Controlling Reactivity in Tetrazole Ethyl Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of E2 Elimination to 5-vinyl-1-methyl-1H-tetrazole during Functionalization Audience: Medicinal Chemists, Process Chemists Status: ACTIVE

Executive Summary: The Mechanistic Conflict

The synthesis or functionalization of 1-methyl-5-(2-substituted-ethyl)-1H-tetrazoles presents a classic chemoselectivity challenge. The electron-withdrawing nature of the tetrazole ring renders the


-methylene protons (at the C5 position) significantly acidic (

).

When a leaving group (LG) is present at the


-position (e.g., -OTs, -OMs, -Cl, -Br), the molecule becomes a latent Michael acceptor precursor. Basic conditions—often required for nucleophilic substitution (

)—readily trigger E2 elimination , collapsing the ethyl chain into 5-vinyl-1-methyl-1H-tetrazole (VMT) .

This guide provides protocols to suppress this elimination pathway while enabling successful functionalization of the ethyl linker.

Diagnostic Logic & Decision Pathways

Before selecting a protocol, determine your risk profile based on your current intermediate.

TetrazoleLogic Start Current Intermediate Alcohol Alcohol (-OH) Start->Alcohol LG Leaving Group (-OTs, -OMs, -Cl) Start->LG Decision1 Target Reaction? Alcohol->Decision1 Decision2 Nucleophile Basicity? LG->Decision2 Decision1->LG Activation (MsCl/TsCl) Mitsunobu PROTOCOL A: Mitsunobu Reaction (Neutral pH) Decision1->Mitsunobu Substitution DirectSub PROTOCOL B: Non-Basic SN2 (Acetone/ACN) Decision2->DirectSub Weak Base (N3-, RS-, I-) Elimination RISK: Vinyl Elimination (Avoid Strong Base) Decision2->Elimination Strong Base (RO-, OH-)

Figure 1: Decision tree for selecting the correct functionalization pathway to avoid vinyl formation.

Troubleshooting Guide: The "Why" and "How"
Scenario A: You are activating an alcohol (Mesylation/Tosylation)

The Issue: Adding sulfonyl chlorides (MsCl/TsCl) requires a base (TEA/Pyridine) to scavenge HCl. If the temperature is too high or the base is added too quickly, the intermediate sulfonate eliminates in situ to the vinyl compound.

Corrective Action:

  • Temperature: Perform activation at -10°C to 0°C . Do not warm to RT until the quench.

  • Base Selection: Use DIPEA (Hünig's base) instead of Triethylamine. The steric bulk of DIPEA minimizes its ability to abstract the

    
    -proton while still scavenging the acid.
    
  • Alternative: Use Sulfonic Anhydrides (

    
     or 
    
    
    
    ) which allow for milder conditions than acid chlorides.
Scenario B: You are performing a Substitution (

)

The Issue: You have a halide or tosylate and are adding a nucleophile (e.g., an amine or alkoxide).[1] The basicity of the nucleophile triggers E2 elimination before


 substitution can occur.

Corrective Action:

  • Solvent: Switch to Acetonitrile (ACN) or Acetone . These polar aprotic solvents enhance nucleophilicity without enhancing basicity as much as DMF or DMSO.

  • Nucleophile: If possible, use the conjugate acid of the nucleophile combined with a weak, non-nucleophilic base (e.g.,

    
     or 
    
    
    
    ) rather than a pre-formed metal salt (e.g., NaOEt).
  • Concentration: High dilution favors elimination (intramolecular or solvent-assisted). Keep concentration high (>0.5 M) to favor bimolecular substitution (

    
    ).
    
Validated Protocols
Protocol 1: The Mitsunobu Reaction (Recommended)

Best for: Converting the alcohol directly to an ether, thioether, or azide without a discrete leaving-group intermediate.

Rationale: This reaction proceeds under neutral conditions. The activation of the alcohol by


-DEAD occurs without generating a strong base that would deprotonate the 

-carbon.

Step-by-Step:

  • Dissolve: 1.0 eq of 1-methyl-5-(2-hydroxyethyl)-1H-tetrazole , 1.2 eq of Triphenylphosphine (

    
    ) , and 1.1 eq of the Nucleophile  (e.g., Phenol, Thiol, 
    
    
    
    ) in anhydrous THF.
  • Cool: Cool the mixture to 0°C under Nitrogen/Argon.

  • Add: Dropwise addition of 1.2 eq DIAD (Diisopropyl azodicarboxylate) or DEAD .

    • Critical: Maintain temperature < 5°C during addition to prevent exotherms.

  • React: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC/LCMS.

  • Workup: Concentrate and purify directly via column chromatography.

Protocol 2: Substitution on Halides (The "Finkelstein" Approach)

Best for: Displacing a chloride/bromide when Mitsunobu is not applicable.

Rationale: Uses the "halide exchange" or "soft nucleophile" principle to avoid hard bases.

Step-by-Step:

  • Solvent: Use Acetone (dry).

  • Reagents: Suspend 1.0 eq of 5-(2-chloroethyl)-1-methyl-1H-tetrazole and 1.5 eq of NaI (Sodium Iodide).

  • Catalysis: The conversion to the Iodide (in situ) creates a better leaving group that reacts faster (

    
    ) than the rate of Elimination (E2).
    
  • Nucleophile: Add the target nucleophile (e.g., amine).

  • Base: Use

    
      (solid, anhydrous). Do NOT  use NaOH, KOH, or NaH.
    
  • Temp: Heat to reflux (56°C) only if necessary; preferably stir at RT for longer durations (24-48h).

Comparative Data: Solvent & Base Effects

The following table summarizes the risk of elimination based on reaction conditions for the precursor 5-(2-tosyloxyethyl)-1-methyl-1H-tetrazole .

ConditionSolventBaseOutcomeMechanism
High Risk DMF / DMSONaH / KOtBu>90% Vinyl Tetrazole E2 Elimination (Strong Base)
High Risk Ethanol / MeOHNaOEt / NaOMeMix (Ether + Vinyl) E2 competes with

Moderate DCM

Variable Elimination if Temp > RT
Low Risk THF

/ DIAD
Substitution Product Mitsunobu (Neutral)
Low Risk Acetone

Substitution Product Weak Base / Soft Nucleophile
FAQs

Q: Can I store the chloroethyl precursor long-term? A: Yes, but it must be stored at -20°C and strictly anhydrous. Moisture can hydrolyze the chloride, and trace alkalinity from glass surfaces can trigger slow elimination to the vinyl monomer, which may then polymerize.

Q: I see a "doublet of doublets" in my NMR at 5.5-6.5 ppm. What is this? A: This is the diagnostic signature of the vinyl group (


). If you see this, elimination has occurred. You cannot revert this; you must re-synthesize or purify the mixture.

Q: Why does 1-methyl-5-vinyltetrazole polymerize? A: It is a radical monomer. If you accidentally form it, it may polymerize spontaneously if not stabilized with a radical inhibitor like hydroquinone. However, your goal is to prevent its formation entirely.

References
  • Synthesis of 5-vinyl-1H-tetrazole deriv

    • Source: MDPI (Molbank 2023)
    • Relevance: Describes the intentional synthesis of the vinyl compound via elimination, establishing the conditions (Base/Heat)
    • URL:[Link][2]

  • Mitsunobu Reaction: Mechanism and Applic

    • Source: Organic Chemistry Portal[3]

    • Relevance: Validates the neutral substitution mechanism for sensitive alcohols.
    • URL:[Link]

  • Reactivity of this compound.

    • Source: BenchChem / PubChem D
    • Relevance: Confirms the electrophilic nature of the ethyl chloride and its susceptibility to both substitution and elimin
    • URL:[Link]

  • Beta-Hydride Elimination vs.

    • Source: Wikipedia / General Organic Chemistry
    • Relevance: Distinguishes between organometallic elimination and the base-mediated E2 elimination relevant to this tetrazole chemistry.
    • URL:[Link]

Sources

stability of 5-(2-chloroethyl)-1-methyl-1H-tetrazole in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-(2-chloroethyl)-1-methyl-1H-tetrazole. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. The information herein is curated to explain the causality behind experimental observations and to provide self-validating protocols.

Introduction to the Stability of this compound

This compound is a functionalized tetrazole with a stable N-methylated heterocyclic core and a reactive chloroethyl side chain.[1] While the N-methylation prevents tautomerization, a common consideration for other tetrazoles, the chloroethyl group introduces a potential site for degradation in aqueous media.[1] Understanding the stability of this compound is critical for its effective use in synthesis and for ensuring the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concern is the susceptibility of the 2-chloroethyl side chain to nucleophilic attack, particularly hydrolysis.[1] This can be influenced by pH, temperature, and the presence of nucleophilic species in buffer systems. A secondary, though less common, concern under harsh conditions could be the degradation of the tetrazole ring itself.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be pH-dependent. Under basic conditions, the rate of hydrolysis of the chloroethyl group is likely to increase due to the higher concentration of hydroxide ions, a potent nucleophile. In acidic conditions, the stability may also be affected, although the mechanism might differ. The tetrazole ring itself is generally stable, but extreme pH values could potentially promote ring cleavage.[2][3]

Q3: Can the buffer system I use impact the stability of the compound?

A3: Yes, the choice of buffer is critical. Nucleophilic buffers, such as phosphate or citrate, can participate in the substitution reaction with the chloroethyl group, leading to the formation of buffer adducts. This will accelerate the degradation of the starting material. It is advisable to use non-nucleophilic buffers like MES, MOPS, or HEPES where possible.

Q4: What are the likely degradation products in an aqueous solution?

A4: The most probable degradation product is the corresponding alcohol, 5-(2-hydroxyethyl)-1-methyl-1H-tetrazole, formed via hydrolysis of the carbon-chlorine bond. Another potential product, especially under neutral or slightly basic conditions, is a cyclized quaternary ammonium salt, resulting from intramolecular nucleophilic attack of a ring nitrogen on the chloroethyl group.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4][5] This method should be capable of separating the parent compound from all potential degradation products. UV detection is typically suitable for tetrazole-containing compounds. For definitive identification of degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Rapid Loss of Starting Material in Solution

Symptoms:

  • Significantly lower than expected concentration of the starting material upon analysis.

  • Appearance of one or more new peaks in the HPLC chromatogram.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Hydrolysis The chloroethyl group is hydrolyzing to the corresponding alcohol. This is accelerated at higher temperatures and basic pH.1. Lower the pH: If your experimental conditions allow, work at a neutral or slightly acidic pH. 2. Reduce the Temperature: Store stock solutions at low temperatures (2-8 °C or frozen). 3. Prepare Fresh Solutions: Use freshly prepared solutions for your experiments whenever possible.
Reaction with Buffer A nucleophilic buffer (e.g., phosphate, citrate) is reacting with the chloroethyl group.1. Switch to a Non-Nucleophilic Buffer: Use buffers such as MES, MOPS, or HEPES. 2. Verify Buffer Inertness: If you must use a potentially nucleophilic buffer, run a control experiment with the buffer and compound to quantify the rate of adduct formation.
Intramolecular Cyclization The tetrazole ring is reacting with the chloroethyl side chain to form a cyclized product.1. Analyze for the Cyclized Product: Use LC-MS to look for a product with the same mass as the parent compound but a different retention time. 2. Adjust pH: The rate of cyclization may be pH-dependent. Investigate stability across a pH range to find the optimal conditions.
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Poor reproducibility of experimental outcomes.

  • Variable rates of reaction or degradation.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inconsistent Solution Preparation Differences in the age of the stock solution, pH, or buffer composition between experiments.1. Standardize Solution Preparation: Implement a strict protocol for preparing all solutions, including the use of calibrated pH meters and fresh buffers. 2. Document Solution History: Label all solutions with the preparation date and time. Use solutions within a defined period of stability.
Temperature Fluctuations Degradation is a chemical reaction with a rate that is sensitive to temperature.1. Control Temperature: Use temperature-controlled equipment (e.g., water baths, incubators) for all solution handling and reactions. 2. Minimize Room Temperature Exposure: For sensitive experiments, minimize the time solutions are kept at ambient temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[6][7][8]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 0, 1, 2, 4, and 8 hours. Neutralize the aliquots with 0.1 M HCl before analysis.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC grade water. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Photolytic Degradation: Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: Analyze all samples by a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[8]

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Determine the retention times of the parent compound and any degradation products.

  • Use a PDA detector to check for peak purity.

  • Analyze the degraded samples by LC-MS to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to resolve all components.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector (tetrazoles often have UV absorbance).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development Workflow:

HPLC_Method_Development A Inject Degraded Samples (from Protocol 1) B Evaluate Peak Resolution A->B C Is Resolution > 1.5? B->C D Optimize Gradient C->D No G Validate Method (ICH Q2(R1)) C->G Yes E Optimize Mobile Phase pH D->E F Consider Different Column Chemistry E->F F->B H Method is Stability-Indicating G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Forced Degradation Results

Stress Condition Time (hours) % Degradation Number of Degradation Products Major Degradation Product (m/z)
0.1 M HCl, 60°C2415%1145.1 (Hydrolysis Product)
0.1 M NaOH, 60°C825%2145.1 (Hydrolysis Product), 161.1 (Parent)
Water, 60°C245%1145.1 (Hydrolysis Product)
3% H₂O₂, RT24<2%0-
Photolysis-<1%0-

Logical Relationships and Degradation Pathways

The primary anticipated degradation pathway for this compound in aqueous solution is hydrolysis. A competing pathway could be intramolecular cyclization.

Degradation_Pathways cluster_0 Degradation Pathways A This compound B 5-(2-hydroxyethyl)-1-methyl-1H-tetrazole A->B Hydrolysis (H₂O, OH⁻) C Cyclized Quaternary Salt A->C Intramolecular Cyclization

Sources

Technical Support Center: Purification of 5-(2-chloroethyl)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Start Here

Before proceeding to the purification protocols, identify the state of your crude material. This molecule (often abbreviated as CEMT ) is a critical intermediate for cephalosporin antibiotics (e.g., Cefotiam), and its purity is defined by the absence of its regioisomer.

Quick Diagnostic Matrix
Observation Likely Cause Immediate Action
Product is a yellow/orange oil Contamination with 2-methyl isomer or residual solvent (DMF/DMSO).Do not proceed. The 1-methyl isomer should be a solid. Go to Protocol A (Regioisomer Separation).
Melting point is < 80°C or broad Mixture of isomers or hydrolysis product (5-(2-hydroxyethyl)...).Perform H-NMR. If hydroxy impurity is present, re-chlorination may be needed. If isomeric, recrystallize.
Product is sticky/hygroscopic Residual salts (NaN3/LiCl) or hydrolysis.Dissolve in DCM, wash with water, dry over MgSO4, then recrystallize.
H-NMR shows split methyl peaks Critical Issue: Regioisomer contamination.The 1-methyl and 2-methyl isomers have distinct chemical shifts. Use Protocol B (Crystallization).

Technical Deep Dive: The Isomer Challenge

The synthesis of CEMT typically involves the methylation of 5-(2-chloroethyl)-1H-tetrazole. This reaction is not regiospecific , producing two isomers:

  • 1-Methyl isomer (Target): More polar, higher melting point, thermodynamically favored in some conditions but kinetically competitive.

  • 2-Methyl isomer (Impurity): Less polar, lower melting point (often liquid), forms easier under steric hindrance.

Why Purification Fails: Most researchers fail because they attempt standard flash chromatography, which is often insufficient to separate these isomers due to overlapping Rf values in polar eluent systems. Fractional Crystallization is the industry "Gold Standard" for this separation.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Crystallization (Scalable)

Best for: Removing the 2-methyl isomer from crude solid mixtures.

Reagents:

  • Crude CEMT

  • Solvent System: Isopropyl Alcohol (IPA) (Primary) or Toluene/Ethyl Acetate (Alternative).

Step-by-Step:

  • Dissolution:

    • Charge crude CEMT into a flask.

    • Add IPA (approx. 3-5 mL per gram of crude).

    • Heat to reflux (80-82°C) . Safety Note: Ensure adequate venting; alkyl halides are potential genotoxins.

    • Checkpoint: If the solution is not clear, hot filter to remove inorganic salts (NaCl/NaN3).

  • Controlled Cooling (The Critical Step):

    • Cool the solution slowly to room temperature over 2 hours. Rapid cooling traps the 2-methyl oil inside the crystal lattice.

    • Once at RT, further cool to 0-5°C using an ice bath for 1 hour.

  • Filtration:

    • Filter the resulting white crystals.

    • Crucial Wash: Wash the filter cake with cold IPA (0°C). The 2-methyl isomer is significantly more soluble in IPA and will remain in the mother liquor.

  • Drying:

    • Dry under vacuum at 40°C. Avoid high heat (>60°C) as tetrazoles can be energetically unstable.

Protocol B: Silica Gel Chromatography (High Purity/Small Scale)

Best for: Analytical standards or when crystallization fails to yield >98% purity.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of DCM : Methanol (98:2 to 95:5).

  • Logic: The 2-methyl isomer is less polar and typically elutes before the 1-methyl target.

  • Loading: Dissolve crude in minimum DCM. Do not use DMF for loading.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying CEMT crude.

purification_workflow Start Crude CEMT Product CheckState Diagnostic: Physical State? Start->CheckState IsOil Oily / Sticky Solid CheckState->IsOil High Impurity IsSolid Crystalline Solid CheckState->IsSolid Moderate Purity NMR_Check H-NMR Analysis (Check Methyl Region) IsOil->NMR_Check IsSolid->NMR_Check Impurity_2Me 2-Methyl Isomer Present NMR_Check->Impurity_2Me Split Peaks Impurity_OH Hydroxy Impurity Present NMR_Check->Impurity_OH Broad signals FinalQC Final QC: MP & HPLC > 98% NMR_Check->FinalQC Clean Spectrum Action_Cryst Protocol A: Recrystallization (IPA) Impurity_2Me->Action_Cryst Scale > 5g Action_Chrom Protocol B: Column Chromatography Impurity_2Me->Action_Chrom Scale < 1g Action_Rechlor Re-chlorination (SOCl2) Impurity_OH->Action_Rechlor Action_Cryst->FinalQC Action_Chrom->FinalQC Action_Rechlor->Start

Figure 1: Purification logic flow for 5-(2-chloroethyl)-1-methyl-1H-tetrazole.

Frequently Asked Questions (FAQ)

Q1: Why is my yield low after crystallization?

  • A: You likely lost product in the mother liquor. The 1-methyl isomer has some solubility in IPA. To recover, concentrate the mother liquor to dryness and perform a second crystallization, or run a column on the residue. Never discard the mother liquor until mass balance is confirmed.

Q2: How do I distinguish the 1-methyl and 2-methyl isomers by NMR?

  • A: In CDCl3, the N-methyl group of the 1-methyl isomer typically appears further downfield (approx 4.0 - 4.2 ppm) compared to the 2-methyl isomer (approx 4.3 - 4.4 ppm), though exact shifts depend on concentration. The key is to look for two distinct methyl singlets. The 1-isomer is usually the major product in optimized syntheses.

Q3: Can I use water for recrystallization?

  • A: No. While tetrazoles are often water-soluble, the chloroethyl side chain is susceptible to hydrolysis at high temperatures in water, converting your product to 5-(2-hydroxyethyl)-1-methyl-1H-tetrazole. Use anhydrous organic solvents.

Q4: Is this compound explosive?

  • A: Tetrazoles are high-nitrogen energetic materials. While the alkyl substituted tetrazoles are generally more stable than the free acid, they can still decompose violently if heated beyond their decomposition temperature (often >200°C, but variable). Do not distill this compound at atmospheric pressure.

Analytical Data Reference

ParameterSpecification (Target)Notes
Appearance White to Off-white Crystalline SolidYellowing indicates oxidation or solvent trapping.
Melting Point ~90°C - 94°C Note: Literature values vary based on method; establish an internal standard.
Solubility Soluble in DCM, MeOH, Acetone.Sparingly soluble in Hexane/Heptane (use as anti-solvent).
Mass Spec [M+H]+ = 147.04 (approx)Distinct Chlorine isotope pattern (3:1 ratio).

References

  • Tetrazole Synthesis Overview: BenchChem. This compound Structure and Synthesis. Link

  • Purification Methodologies: Patent CN101805306A. Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole. (Describes the cyclization and handling of chloroethyl tetrazoles). Link

  • Isomer Separation: ResearchGate. Kinetics and mechanism of formation of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles. (Provides mechanistic insight into the separation of methyl tetrazole isomers). Link

  • Safety Data: PubChem. This compound Compound Summary. Link

removing 2-methyl regioisomer impurity from 1-methyl tetrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center focused on the challenging synthesis and purification of 1-methyl-1H-tetrazole. The formation of the 2-methyl regioisomer is a common and often frustrating side reaction in the alkylation of the tetrazole ring. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you isolate your desired 1-methyl isomer with high purity.

Frequently Asked Questions (FAQs)

Q1: Why are two isomers (1-methyl and 2-methyl) formed during the methylation of tetrazole?

A1: The tetrazolate anion, formed by deprotonating 1H-tetrazole, has two nucleophilic nitrogen atoms (N1 and N2) available for alkylation. This results in the formation of a mixture of 1-methyl and 2-methyl isomers. The ratio of these isomers is highly dependent on several factors, including the choice of alkylating agent, solvent polarity, base, counter-ion, and reaction temperature.[1][2] The underlying mechanism is a two-stage process involving the formation of an active intermediate between the anion and the alkylating agent, which then rapidly reorganizes to yield the N1 and N2 products.[3] The reaction can proceed through different nucleophilic substitution pathways (SN1-like or SN2-like), which also influences the final isomer ratio.[4][5]

Q2: How can I definitively identify and quantify the 1-methyl and 2-methyl isomers in my reaction mixture?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. There are distinct and reliable differences in the chemical shifts of the protons and carbons in the two isomers.

  • ¹H NMR: The methyl protons (–CH₃) of the 1-methyl isomer typically appear at a different chemical shift compared to the 2-methyl isomer. A key distinguishing feature can be the observation of a long-range coupling (e.g., J ≈ 0.45 Hz) between the H-5 proton and the 1-NCH₃ protons in the 1-methyl isomer, which is absent in the 2-methyl isomer where the separation is five bonds.[6]

  • ¹³C NMR: The chemical shifts of the methyl carbon and the C-5 carbon of the tetrazole ring are different for each isomer.[6][7]

By integrating the respective methyl proton signals in the ¹H NMR spectrum, you can accurately determine the isomeric ratio in your crude product mixture.

Q3: What are the primary methods for separating the 1-methyl and 2-methyl tetrazole isomers?

A3: The most common and effective laboratory-scale methods rely on the differences in the physical properties of the isomers. These techniques include:

  • Fractional Distillation: Exploits differences in boiling points.[8][9]

  • Crystallization: Leverages differences in solubility and crystal lattice formation.[10][11]

  • Column Chromatography: Separates based on differences in polarity and interaction with a stationary phase.[12][13][14]

The choice of method depends on the scale of your synthesis, the available equipment, and the boiling and melting point differences between your specific substituted tetrazole isomers.[15]

Q4: Is it possible to control the synthesis to preferentially form the desired 1-methyl isomer?

A4: Yes, achieving regioselectivity is a key goal in tetrazole synthesis. While many conditions favor the N2 isomer, certain strategies can be employed to favor the N1 product.[2][16] For example, using specific methylating agents like methyl 2,2,2-trichloroacetimidate has been shown to give high yields of N1-methylated products.[1] Additionally, the strategic use of protecting groups can direct alkylation to the desired nitrogen.[1]

Troubleshooting Guide: Isomer Separation

This guide addresses specific issues you may encounter while trying to remove the 2-methyl regioisomer impurity.

Problem: My isomeric mixture is difficult to separate using column chromatography.

Possible Cause & Solution: The polarity difference between the 1-methyl and 2-methyl isomers may be insufficient for good separation with a standard solvent system.

Expert Insight: While challenging, chromatographic separation is often feasible with careful optimization. The key is to screen different solvent systems (mobile phases) and stationary phases to maximize the difference in retention times.

Protocol: Optimizing Column Chromatography for Isomer Separation

  • Analytical TLC: Begin by running thin-layer chromatography (TLC) on your mixture using various solvent systems. Test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to find a system where the two isomer spots have the maximum possible separation (ΔRf).

  • Stationary Phase: Standard silica gel is the most common stationary phase. If separation is still poor, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica, depending on the properties of your specific compounds.

  • Column Preparation: Pack a long, narrow column for preparative flash chromatography. A higher column length-to-diameter ratio increases the number of theoretical plates and improves separation efficiency.

  • Loading: Load the crude mixture onto the column using a minimal amount of the mobile phase or by adsorbing it onto a small amount of silica gel first (dry loading). This ensures a narrow starting band.

  • Elution: Run the column with the optimized solvent system. Use a slow flow rate to allow for proper equilibration between the stationary and mobile phases. Collect small fractions.

  • Analysis: Analyze the collected fractions by TLC or ¹H NMR to identify which ones contain the pure 1-methyl isomer. Combine the pure fractions and remove the solvent under reduced pressure.

Problem: Fractional distillation is not separating the isomers effectively.

Possible Cause & Solution: The boiling points of the 1-methyl and 2-methyl isomers are too close for your distillation apparatus to resolve. Effective fractional distillation requires a significant difference in boiling points and a column with high efficiency (a large number of theoretical plates).[17]

Expert Insight: For isomers with very close boiling points (a difference of <25 °C), standard distillation setups are often inadequate.[17] Success depends on using a highly efficient fractionating column and maintaining a proper reflux ratio.

Data Presentation: Physical Properties of Parent Methyltetrazoles

Property1-Methyl-1H-tetrazole2-Methyl-1H-tetrazoleJustification for Separation
Boiling Point ~144-145 °C~149-150 °CThe small difference makes fractional distillation challenging, requiring a highly efficient column.
Melting Point ~36-39 °C~ -46 °CThe significant difference in melting points suggests that fractional crystallization could be a viable separation method, especially if one isomer can be selectively solidified from a melt or solution.
Polarity More PolarLess PolarThe polarity difference, though potentially small, is the basis for separation by column chromatography.
¹H NMR (–CH₃) ~4.1-4.3 ppm~4.3-4.4 ppmAllows for identification and quantification of each isomer in a mixture.

Note: Data compiled from various sources. Exact values can vary based on experimental conditions and purity.

Problem: I want to use crystallization, but both isomers are precipitating from solution.

Possible Cause & Solution: The solution is likely supersaturated with respect to both isomers, or they may be forming a solid solution, where the undesired isomer is incorporated into the crystal lattice of the desired one.[11]

Expert Insight: Successful purification by crystallization requires finding a solvent in which the desired 1-methyl isomer has significantly lower solubility than the 2-methyl isomer, especially at lower temperatures. Seeding the solution with a pure crystal of the 1-methyl isomer can promote selective crystallization.[18]

Protocol: Purification by Recrystallization

  • Solvent Screening: The goal is to find a solvent that dissolves the crude mixture when hot but allows only the desired 1-methyl isomer to crystallize upon cooling. Test a range of solvents with varying polarities (e.g., isopropanol, acetone, toluene, or mixtures like ethyl acetate/hexanes).

  • Dissolution: In an appropriately sized flask, dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator to induce crystallization.

  • Seeding (Optional): If you have a pure crystal of 1-methyl tetrazole, add a tiny amount to the cooled, saturated solution to act as a nucleation site. This can significantly improve the selectivity of the crystallization process.[18]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the dissolved 2-methyl isomer.

  • Drying & Analysis: Dry the crystals under vacuum. Check their purity by NMR spectroscopy and measure the melting point. If impurities remain, a second recrystallization may be necessary.

Workflow for Isomer Separation

The following diagram outlines a logical workflow for tackling the separation of 1-methyl and 2-methyl tetrazole isomers.

SeparationWorkflow Workflow for 1-Methyl & 2-Methyl Tetrazole Isomer Separation start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node fail_node fail_node start Start: Crude Mixture of 1-Methyl & 2-Methyl Isomers analyze_crude Analyze Isomer Ratio (¹H NMR) start->analyze_crude decision_bp Are Boiling Points Significantly Different (>25°C)? analyze_crude->decision_bp frac_dist Attempt Fractional Distillation decision_bp->frac_dist Yes decision_polarity Are Isomers Separable by TLC? decision_bp->decision_polarity No analyze_dist Analyze Fractions (GC or NMR) frac_dist->analyze_dist decision_purity1 Is Purity >98%? analyze_dist->decision_purity1 product1 Pure 1-Methyl Isomer decision_purity1->product1 Yes decision_purity1->decision_polarity No col_chrom Perform Column Chromatography decision_polarity->col_chrom Yes crystallize Attempt Recrystallization decision_polarity->crystallize No analyze_chrom Analyze Fractions (TLC or NMR) col_chrom->analyze_chrom decision_purity2 Is Purity >98%? analyze_chrom->decision_purity2 product2 Pure 1-Methyl Isomer decision_purity2->product2 Yes decision_purity2->crystallize No analyze_xtal Analyze Crystals (NMR, MP) crystallize->analyze_xtal decision_purity3 Is Purity >98%? analyze_xtal->decision_purity3 product3 Pure 1-Methyl Isomer decision_purity3->product3 Yes rethink Re-evaluate Conditions or Consider Derivatization decision_purity3->rethink No

Caption: Decision workflow for separating 1-methyl and 2-methyl tetrazole isomers.

References

  • Ostrovskii, V. A., & Yudintceff, M. (n.d.). The Mechanism of Tetrazolate Alkylation. Advances in Tetrazole Chemistry in Russia. Retrieved from [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. Retrieved from [Link]

  • Mata, A., et al. (2023). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ACS Publications. (n.d.). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. Retrieved from [Link]

  • PrepChem.com. (2017). Synthesis of 5-(2-chlorosulfonylphenyl)-1-methyl-1H-tetrazole. PrepChem.com. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic-chemistry.org. Retrieved from [Link]

  • Di Mola, A., et al. (2018). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. Retrieved from [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. Retrieved from [Link]

  • de Oliveira, R. A., et al. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. Molbank, 2019(4), M1094. Retrieved from [Link]

  • Nati, A. A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 856-867. Retrieved from [Link]

  • Academia.edu. (n.d.). NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles. Academia.edu. Retrieved from [Link]

  • Hepp, A., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3986. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Journal of Sulfur Chemistry. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Google Patents. (n.d.). US3767667A - Process for preparing 1h-tetrazole compounds. Google Patents.
  • SciELO. (2016). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. PubMed Central. Retrieved from [Link]

  • Academia.edu. (n.d.). 3.3. CRYSTALLIZATION. Academia.edu. Retrieved from [Link]

  • McCague Scientific Consulting. (n.d.). Crystallisation. Mcc-sci.com. Retrieved from [Link]

  • ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. ACS Omega. Retrieved from [Link]

  • Quora. (2015). Which methods do chemical engineers use to separate isomers? Quora. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of formation of isomeric 1-methyl- and 2-methyl-5-vinyltetrazoles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways. ResearchGate. Retrieved from [Link]

  • AET. (n.d.). Molecular Distillation vs Fractional Distillation: Key Differences, Applications, and Benefits. AET. Retrieved from [Link]

  • ReAgent. (2023). What is Fractional Distillation? The Chemistry Blog. Retrieved from [Link]

  • Harvey, D. (n.d.). Chromatographic and Electrophoretic Methods. ASDlib. Retrieved from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Retrieved from [Link]

  • Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2019). Separation of isomers by selective seeding and crystallisation? ScienceMadness.org. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. Retrieved from [Link]

  • YouTube. (2022). Fractional distillation → M (isomeric products) What are N and M ? YouTube. Retrieved from [Link]

  • Bates College. (n.d.). Separation Science - Chromatography Unit. Bates College. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrazole. Wikipedia. Retrieved from [Link]

  • Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156-160. Retrieved from [Link]

  • Das, A., et al. (2023). Metal Ions Separation Via Paper Chromatography: Enhanced Methods Using Eluting Solutions. World Journal of Chemical Education, 11(4), 134-140. Retrieved from [Link]

Sources

handling precautions for vesicant properties of chloroethyl tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safe Handling of Chloroethyl Tetrazoles

Welcome to the technical support guide for researchers working with chloroethyl tetrazoles. This document provides essential safety information, handling protocols, and emergency procedures related to the vesicant (blistering) properties of these compounds. The chloroethyl moiety is an alkylating agent, structurally related to nitrogen mustards, which are known for their cytotoxicity and vesicant effects.[1][2][3] The tetrazole core, while a versatile scaffold in medicinal chemistry, does not mitigate the inherent hazard of the chloroethyl group.[4][5][6]

This guide is structured to provide immediate answers to common questions and troubleshoot potential issues you may encounter during your research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are chloroethyl tetrazoles and what are their primary hazards?

A1: Chloroethyl tetrazoles are heterocyclic compounds featuring a tetrazole ring substituted with a chloroethyl group (e.g., 5-(2-Chloroethyl)-1H-tetrazole). While the tetrazole ring is explored for various therapeutic applications, the chloroethyl group is a potent alkylating agent.[4][7] This functional group is the source of the primary hazard: its vesicant, or blister-forming, properties.[8] Like nitrogen mustards, these compounds can cause severe damage to the skin, eyes, and respiratory tract.[3][9] The onset of symptoms may be delayed for several hours after exposure.[3][8]

Q2: What is the mechanism behind the vesicant properties of these compounds?

A2: The vesicant action stems from the ability of the chloroethyl group to undergo an intramolecular cyclization, forming a highly reactive aziridinium ion. This electrophilic intermediate readily alkylates biological macromolecules, most notably DNA.[2] This alkylation disrupts normal cellular processes, leading to inflammation, cell death, and the formation of fluid-filled blisters on the skin.[1][8] This is the same mechanism that makes nitrogen mustards effective as both chemical warfare agents and chemotherapeutic drugs.[2][7]

Q3: What are the symptoms of exposure to chloroethyl tetrazoles?

A3: Symptoms depend on the route and severity of exposure but are consistent with those of other blister agents.[8]

  • Skin: Redness, itching, and swelling, which can progress to painful blisters within a few hours to a day.[3][10]

  • Eyes: Irritation, pain, swelling, and tearing. High concentrations can lead to corneal damage and blurred vision.[9][10]

  • Respiratory Tract: Inhalation of vapors or aerosols can cause a sore throat, coughing, shortness of breath, and, in severe cases, lung edema (fluid in the lungs).[3][10]

  • Ingestion: Though a less common laboratory exposure route, ingestion can cause severe burns to the mouth, esophagus, and stomach.[9] It is critical to note that pain and visible injury are often delayed, meaning significant damage can occur before symptoms appear.[3]

Q4: What immediate steps should be taken in case of an exposure?

A4: Immediate decontamination is the most critical step to minimize tissue damage.[3]

  • Leave the Area: Immediately move away from the source of contamination to fresh air.[11][12]

  • Remove Clothing: Carefully remove all contaminated clothing to prevent further skin contact.[8][11]

  • Decontaminate Skin: Flush the affected skin with copious amounts of soap and cool water.[8][12]

  • Flush Eyes: If eye contact occurred, use an emergency eyewash station to flush the eyes for at least 15 minutes.[13]

  • Seek Medical Attention: After initial decontamination, seek immediate professional medical attention. Inform medical personnel about the specific chemical you were exposed to.[11]

Troubleshooting and Procedural Guides

This section addresses specific scenarios and provides detailed protocols for safe handling and emergency response.

Q5: I need to weigh out solid chloroethyl tetrazole. What is the correct procedure?

A5: Handling these compounds as powders presents a significant inhalation risk. Follow this protocol strictly:

Protocol: Weighing Solid Chloroethyl Tetrazole

  • Designated Area: All work must be conducted in a designated area within a certified chemical fume hood.[14]

  • PPE: Don the required Personal Protective Equipment (PPE) as detailed in Table 1. This includes double-gloving.[15]

  • Surface Protection: Line the work surface inside the fume hood with plastic-backed absorbent pads to contain any potential spills.[14]

  • Weighing: Use a tared, sealed container (like a vial with a cap) to weigh the compound. Do not weigh the powder on open paper.

  • Transfer: If transferring the powder, use tools like a spatula. Avoid any actions that could create dust.

  • Cleanup: After weighing, carefully wipe down the spatula, balance, and surrounding surfaces with a suitable decontamination solution (see Q8) and then dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE carefully in the designated area to avoid cross-contamination. Remove the outer gloves first, followed by the gown and other equipment. The inner gloves should be the last item removed, followed by immediate hand washing.[16]

TaskLab CoatGlovesEye ProtectionRespiratory Protection
Weighing Solid Impermeable, long-sleeved gown[15]Double Nitrile/Neoprene Gloves[17]Chemical Splash Goggles[18]N95/P2 Respirator (if not in a fume hood)
Handling Solutions Impermeable, long-sleeved gown[15]Double Nitrile/Neoprene Gloves[17]Chemical Splash Goggles & Face Shield[18]Work in a certified chemical fume hood
Spill Cleanup Impermeable, long-sleeved gown[15]Heavy-duty Nitrile/Butyl Gloves[19]Chemical Splash Goggles & Face Shield[18]Use of a respirator may be required based on spill size
Waste Disposal Impermeable, long-sleeved gown[15]Double Nitrile/Neoprene Gloves[17]Chemical Splash Goggles[18]Not typically required
Table 1: Personal Protective Equipment (PPE) Requirements
Q6: I have spilled a small amount of chloroethyl tetrazole solution inside the chemical fume hood. What should I do?

A6: A small spill inside a fume hood can be managed safely if you follow a clear, systematic procedure. The goal is to contain, neutralize, and clean the spill without exposing yourself or contaminating the lab.

Spill_Response_Workflow cluster_Initial_Action Step 1: Immediate Response cluster_Preparation Step 2: Prepare for Cleanup cluster_Cleanup Step 3: Contain & Decontaminate cluster_Finalization Step 4: Final Steps Alert Alert Personnel & Restrict Area Assess Assess Spill Size & Hazards Alert->Assess PPE Don Additional PPE (Heavy-duty gloves, apron) Assess->PPE Kit Assemble Spill Kit (Absorbents, Decontaminant, Waste Bags) PPE->Kit Contain Contain Spill with Absorbent Pads Kit->Contain Decontaminate Apply Decontamination Solution (See Table 2). Allow contact time. Contain->Decontaminate Collect Collect All Materials into Hazardous Waste Bag Decontaminate->Collect Wipe Wipe Area Again with Decontaminant, Followed by Water and a Dry Wipe Collect->Wipe Dispose Seal & Label Hazardous Waste Wipe->Dispose Doff Remove PPE & Wash Hands Thoroughly Dispose->Doff Report Report Incident to Lab Supervisor/EHS Doff->Report

Sources

thermal stability and decomposition of 5-(2-chloroethyl)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-(2-chloroethyl)-1-methyl-1H-tetrazole. It addresses common challenges and questions related to its thermal stability and decomposition, providing field-proven insights and troubleshooting protocols to ensure experimental success and safety.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the thermal analysis of this compound. The solutions are based on established principles for the analysis of energetic heterocyclic compounds.

❓ Issue 1: My Differential Scanning Calorimetry (DSC) curve shows an unexpected exotherm at a temperature significantly lower than anticipated.

✅ Solution & Causality Analysis:

An early, unexpected exothermic event often points to issues with sample purity or unintended reactions. Tetrazole derivatives can be sensitive to their environment, especially at elevated temperatures.

Troubleshooting Steps:

  • Verify Sample Purity: The most common cause is the presence of impurities. Residual solvents from synthesis, unreacted starting materials (like sodium azide), or side-products can decompose at lower temperatures or catalyze the decomposition of your target compound.

    • Action: Re-characterize your sample using ¹H NMR, ¹³C NMR, and HPLC to confirm purity. If impurities are detected, re-purify the compound via recrystallization or column chromatography.

  • Assess Sample-Pan Compatibility: Standard aluminum pans can react with acidic decomposition products or act as catalysts.

    • Action: Rerun the analysis using a more inert sample pan, such as a gold-plated stainless steel or a hermetically sealed glass pan. This minimizes the risk of a pan-catalyzed reaction.

  • Check for Residual Moisture: The presence of water can alter decomposition pathways.

    • Action: Ensure your sample is thoroughly dried under vacuum before analysis. Store it in a desiccator.

  • Reduce Heating Rate: A very high heating rate might not provide enough resolution to separate overlapping thermal events.

    • Action: Decrease the heating rate (e.g., from 10 °C/min to 2-5 °C/min) to improve the resolution of thermal events.

❓ Issue 2: I'm observing inconsistent mass loss percentages and onset temperatures in my Thermogravimetric Analysis (TGA) results across different runs.

✅ Solution & Causality Analysis:

Inconsistencies in TGA are typically linked to variations in experimental parameters that affect heat and mass transfer.[1] For energetic materials, these parameters must be strictly controlled.

Troubleshooting Steps:

  • Standardize Sample Mass and Preparation: A larger sample mass can create thermal gradients, causing the outer layer to decompose at a different rate than the core.[1]

    • Action: Use a consistent, small sample mass for each run, typically between 2-5 mg.[2] Ensure the sample is ground to a fine, consistent powder and spread thinly at the bottom of the TGA pan.

  • Control the Atmosphere: The presence of oxygen can lead to oxidative decomposition, which occurs at different temperatures and follows different pathways than thermal decomposition in an inert atmosphere.[3]

    • Action: Ensure a consistent, high-purity inert atmosphere (e.g., nitrogen or argon) with a stable flow rate (typically 20-50 mL/min) throughout the experiment.

  • Calibrate the Instrument: Temperature and mass calibration can drift over time.

    • Action: Perform routine temperature and mass calibrations on your TGA instrument according to the manufacturer's guidelines.

  • Use a Consistent Heating Rate: The observed onset temperature of decomposition is dependent on the heating rate; higher rates shift the decomposition to higher temperatures.[4]

    • Action: Use a standardized heating rate for all comparative experiments, such as 10 °C/min, which is common for thermal hazard assessment.[2][5]

❓ Issue 3: I am unable to detect the expected decomposition products using my standard GC-MS setup.

✅ Solution & Causality Analysis:

The thermal decomposition of 1,5-disubstituted tetrazoles is known to proceed via the extrusion of molecular nitrogen to form highly reactive and unstable nitrilimine intermediates.[6][7] These species are often too reactive or short-lived to be detected by conventional GC-MS, which requires analytes to be volatile and stable enough to travel through the column.

Troubleshooting Steps:

  • Utilize Evolved Gas Analysis (EGA): The most effective method for identifying primary decomposition products is to analyze the gases as they are evolved from the sample.

    • Action: Employ a hyphenated thermal analysis technique, such as TGA-FTIR or TGA-MS.[4] This allows for the real-time identification of gaseous products (like N₂, HCN, or fragments from the chloroethyl chain) as they are released during the heating process.

  • Consider Isothermal Pyrolysis: Flash pyrolysis coupled with mass spectrometry can sometimes trap and identify reactive intermediates.

    • Action: If available, use a pyrolysis-GC-MS system. Subjecting the sample to a very rapid heating pulse can sometimes allow for the detection of initial fragmentation products before they undergo secondary reactions.

  • Chemical Trapping Experiments: Reactive intermediates like nitrilimines can be "trapped" by including a reactive agent in the experimental setup.

    • Action: While complex, consider co-heating the sample with a dipolarophile (e.g., an alkene or alkyne). The nitrilimine may undergo a 1,3-dipolar cycloaddition reaction to form a more stable cycloadduct that can be characterized.[6]

Frequently Asked Questions (FAQs)

❔ What is the expected thermal decomposition profile of this compound?

While specific, validated literature data for this exact compound is not widely published, its thermal behavior can be expertly inferred from the extensive studies on analogous 1,5-disubstituted tetrazoles.[8][9] It is expected to be a high-energy compound with a distinct thermal profile.

  • Melting Point: An initial endothermic peak corresponding to its melting point should be observed.

  • Decomposition: Following melting, a sharp, highly energetic exothermic peak is expected, indicating a rapid decomposition.[8] The onset of this decomposition for many stable tetrazole derivatives is often in the range of 200-300 °C.[9]

  • Mass Loss: TGA analysis should show a single, rapid mass loss stage corresponding to the exothermic decomposition, as the primary products are expected to be gaseous.

Crucial Note: The presence of the chloroethyl group may influence the decomposition temperature and pathway compared to simpler alkyl-substituted tetrazoles. Experimental verification using DSC and TGA is essential for a definitive profile.

❔ What is the likely primary decomposition pathway?

The most probable decomposition mechanism for 1,5-disubstituted tetrazoles begins with the thermal cleavage of the tetrazole ring.[10] This process is characterized by the elimination of molecular nitrogen (N₂), which is a thermodynamically favorable process that drives the decomposition.[6]

The initial decomposition step is proposed as:

  • Nitrogen Extrusion: The tetrazole ring opens and loses a molecule of dinitrogen (N₂).

  • Nitrilimine Formation: This results in the formation of a highly reactive nitrilimine intermediate.[6][7]

This reactive intermediate would then undergo subsequent, rapid secondary reactions, which could include fragmentation, rearrangement, or polymerization, to yield the final stable products.

DecompositionPathway cluster_0 Proposed Decomposition Pathway Start This compound Heat Δ (Heat) Start->Heat Initiation N2 N₂ (g) Heat->N2 Extrusion Intermediate Reactive Nitrilimine Intermediate [C₄H₇ClN₂] Heat->Intermediate Formation EndProducts Secondary Decomposition Products (e.g., HCN, HCl, char) Intermediate->EndProducts Secondary Reactions

Caption: Proposed primary decomposition pathway for this compound.

❔ What are the recommended analytical techniques and protocols for studying its thermal stability?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for characterizing the thermal properties of energetic materials.[11]

Experimental Workflow Diagram

Workflow cluster_workflow Thermal Analysis Workflow Sample Sample Preparation (2-5 mg, dry) TGA TGA Analysis Sample->TGA Inert Atmosphere DSC DSC Analysis Sample->DSC Inert Atmosphere Data Data Analysis TGA->Data Mass Loss Curve (Onset T, % Loss) DSC->Data Heat Flow Curve (Tₘ, Tₒ, ΔH) Report Safety & Stability Report Data->Report

Caption: General experimental workflow for thermal characterization.

Standard Operating Protocol: TGA/DSC Analysis

This protocol provides a reliable starting point for analysis.[2]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried this compound into an appropriate TGA or DSC pan (an inert pan like gold-plated steel is recommended).

  • Instrument Parameters:

ParameterThermogravimetric Analysis (TGA)Differential Scanning Calorimetry (DSC)
Temperature Range Ambient to 400 °CAmbient to 400 °C
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen (or Argon)Nitrogen (or Argon)
Flow Rate 20-50 mL/min20-50 mL/min
Pan Type Alumina or PlatinumGold-plated or Glass (hermetically sealed)
  • Data Analysis:

    • TGA: From the resulting curve, determine the onset temperature of decomposition (Tₒ) and the total percentage of mass loss.

    • DSC: Identify the endothermic peak for melting (Tₘ) and the exothermic peak for decomposition. Determine the onset temperature (Tₒ) and the peak temperature of the exotherm, and calculate the heat of decomposition (ΔH_d).

❔ What are the critical safety precautions when handling and heating this compound?

All tetrazole derivatives should be handled as potentially energetic materials.[6][12] The high nitrogen content contributes to a large positive heat of formation, meaning significant energy can be released upon decomposition.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood.[13]

  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and static discharge.[15] Use non-sparking tools for handling the solid material.[13]

  • Avoid Mechanical Shock: Do not subject the material to grinding, shock, or friction.[13] Many nitrogen-rich compounds are sensitive to mechanical stimuli.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and metal salts.[15]

  • Scale: Perform initial thermal characterization experiments on a small scale (milligrams) to assess the energy release before scaling up any process.

  • Spill Cleanup: In case of a spill, avoid creating dust. Carefully sweep up the material, place it in a labeled container for disposal, and decontaminate the area.[12]

References

  • Wikipedia. Tetrazole. [Link]

  • (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]

  • TA Instruments. (2025, September 18). Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. [Link]

  • Bio-Fine. 1-H-TETRAZOLE Safety Data Sheet. [Link]

  • Glen Research. (2018, May 3). SAFETY DATA SHEET 5-Ethylthio-1H-Tetrazole. [Link]

  • Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(8), 1353–1361. [Link]

  • Yin, B., et al. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials. RSC Publishing. [Link]

  • Contreras, M. F., et al. (2022). Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry. PMC. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • Zięba, M., & Szataniak, P. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI. [Link]

  • SETARAM. Energetic Materials Testing with Calorimetry. [Link]

  • Sinditskii, V. P., et al. (2012). Results of DSC studies of tetrazine derivatives. ResearchGate. [Link]

  • Yin, B., et al. (2025, April 17). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances (RSC Publishing). [Link]

  • Ding, X., et al. (2022, December 19). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Maximum Academic Press. [Link]

  • ResearchGate. DSC analysis of compound 5. [Link]

  • LaBrosse, J. L., et al. (2012, January 3). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Zachariah Group. [Link]

  • Ostrovskii, V. A., et al. (2024, August 30). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. [Link]

  • (2024, September 2). Decomposition products of tetrazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • Safaei-Ghomi, J., & Eshteghal, F. (2019, June 15). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. [Link]

  • Pevzner, M. S. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • Zhou, C-H., & Wang, Y. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. [Link]

  • Flores-Alamo, M., et al. (2024, November 26). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. PMC. [Link]

  • Istrati, D. I., et al. THERMAL DECOMPOSITION OF ANNELATED 1,5-TETRAZOLES WITH MONO- AND DIBENZOCYCLOALKANE SKELETON OVER HZSM-5 ZEOLITE IN FLOW-VACUU. [Link]

  • Ding, X., Zhao, S., Ni, L., & Pan, Y. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). Maximum Academic Press. [Link]

  • Liu, S., et al. (2024, December 3). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]. [Link]

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Technical Support Center: Solvent Selection for Alkylation Reactions with Chloroethyl Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the critical nuances of solvent selection for the N-alkylation of tetrazoles with chloroethyl-containing reagents. Alkylation of the tetrazole ring is a cornerstone of medicinal chemistry, yet achieving desired yields and regioselectivity (N1 vs. N2 substitution) with reactive electrophiles like chloroethyl derivatives presents unique challenges. This guide provides in-depth, evidence-based answers to common problems, moving beyond simple protocols to explain the fundamental chemistry driving success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for alkylating a 5-substituted-1H-tetrazole with a chloroethyl reagent?

For a typical SN2 reaction involving the alkylation of a tetrazolate anion with a primary alkyl halide like a chloroethyl derivative, a polar aprotic solvent is the best starting point.[1] Solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are excellent choices.[2]

The Scientific Rationale (Expertise & Experience): The alkylation of a tetrazole first involves deprotonation with a base (e.g., K₂CO₃, NaH) to form the tetrazolate anion. This anion is the active nucleophile in the subsequent SN2 reaction.

  • Polarity is Key: A polar solvent is necessary to dissolve the tetrazolate salt.[3]

  • Aprotic is Crucial: Protic solvents (like water, ethanol, or methanol) have acidic protons that can form strong hydrogen bonds with the anionic nucleophile.[4][5] This "solvent cage" stabilizes the nucleophile, increasing the activation energy of the reaction and significantly slowing down the SN2 pathway.[4][6] Polar aprotic solvents, lacking these acidic protons, solvate the cation of the salt but leave the nucleophilic anion relatively "free" and highly reactive, thus accelerating the desired reaction.[1][4]

For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[4]

Q2: My reaction is producing a mixture of N1 and N2 isomers. How does solvent choice impact this regioselectivity?

Solvent choice is a powerful tool for controlling N1 vs. N2 regioselectivity, and in some cases, switching solvents can even reverse the preferred isomer.[7] The solvent influences which of the two nitrogen atoms in the tetrazolate anion is more nucleophilic by stabilizing one of the two tautomeric forms of the parent tetrazole.[8]

The Scientific Rationale (Trustworthiness): The tetrazolate anion is an ambident nucleophile with negative charge delocalized across the ring, but with significant electron density at the N1 and N2 positions. The alkylation can occur at either site.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents are highly polar and effectively solvate the cation (e.g., K⁺, Na⁺). This dissociation often favors alkylation at the N2 position, which is generally less sterically hindered.[8] High dielectric constant solvents can lead to lower overall yields in some cases.[9]

  • Less Polar Aprotic Solvents (THF, Acetone): In these solvents, the cation remains more tightly associated with the tetrazolate anion. This ion-pairing can sterically block one nitrogen over the other, often leading to a different N1/N2 ratio compared to more polar solvents. For example, in the alkylation of 5-phenyltetrazole with benzyl bromide, using K₂CO₃ as a base in acetone resulted in a 45:55 ratio of N1:N2 isomers.[10]

  • Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., Toluene/water) with a phase-transfer catalyst like a quaternary ammonium salt, the catalyst transports the tetrazolate anion into the organic phase as a lipophilic ion pair.[11][12] The nature of this ion pair can strongly influence regioselectivity, and the site of alkylation under PTC conditions often does not depend on the nature of the alkylating agent.[13]

Q3: I'm seeing low yields and multiple side products. Could my chloroethyl reagent be causing specific issues related to the solvent?

Yes, chloroethylating agents are prone to side reactions, particularly the formation of an aziridinium ion intermediate, which can be influenced by the reaction conditions, including the solvent.[2]

The Scientific Rationale (Expertise & Experience): Beyond poor regioselectivity, two common issues arise:

  • Intramolecular Cyclization: The nitrogen of the tetrazole can attack the chloroethyl group, but if another nucleophilic site exists on your substrate, it can compete. More critically, the newly introduced ethylamine nitrogen (if present in the reagent) can cyclize to form a highly reactive aziridinium ion. This intermediate can then be attacked by other nucleophiles in the mixture, leading to a complex product profile.[2] Lowering the reaction temperature and choosing a less polar solvent can sometimes disfavor the formation of this charged intermediate.[2]

  • Elimination (E2) Reactions: If a strong, sterically hindered base is used, it can promote the E2 elimination of HCl from the chloroethyl group to form a vinyl-substituted product, rather than the desired SN2 substitution. This is generally less of a concern with primary chlorides but can be exacerbated by high temperatures.

If you suspect side reactions, it is crucial to monitor the reaction by TLC or LC-MS. If the crude NMR is difficult to interpret, it may be because your product is unstable to the workup conditions (e.g., acidic or basic washes).[14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions & Rationale
Low or No Conversion 1. Insufficient Basicity: The HCl salt of the chloroethyl amine reagent was not fully neutralized.[2]2. Poor Solvent Choice: Using a protic solvent (e.g., ethanol) is slowing the SN2 reaction.[4]3. Low Temperature: Reaction kinetics are too slow.1. Use at least 2 equivalents of base (e.g., K₂CO₃, TEA). One equivalent neutralizes the HCl salt, and the second drives the tetrazole deprotonation.[2]2. Switch to a polar aprotic solvent like ACN, DMF, or DMSO to enhance nucleophilicity.[1][2]3. Gradually increase the reaction temperature while monitoring by TLC to find the optimal balance between reaction rate and side product formation.[2]
Poor N1/N2 Regioselectivity 1. Solvent Not Optimized: The chosen solvent favors a mixture of isomers.2. Steric/Electronic Effects: The inherent properties of your 5-substituted tetrazole and alkylating agent dominate.[8]1. Screen different solvents. Systematically test DMF, ACN, and THF. Switching between these can sometimes reverse selectivity.[7]2. Consider Phase-Transfer Catalysis (PTC) in a nonpolar solvent like toluene. This changes the nature of the nucleophile from a free anion to an ion pair, altering selectivity.[11][13]3. Employ Lewis acid catalysts (e.g., Al(OTf)₃, BF₃·Et₂O) which have been shown to direct alkylation specifically to the N2 position.[7][8]
Difficulty Separating Isomers Isomers have very similar polarities.1. Optimize chromatography. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol), use a longer column, or consider preparative HPLC.[8][15]2. Derivatize the mixture. If one isomer has a reactive handle that the other lacks, a protection/deprotection sequence can alter its polarity to facilitate separation.[8]
Messy Reaction / Low Yield 1. Side Reactions: Aziridinium ion formation or elimination.2. Product Instability: Product is degrading during aqueous workup.[14]1. Lower the reaction temperature. [2]2. Add the chloroethyl reagent slowly to the mixture of the tetrazole and base to keep its concentration low, minimizing side reactions.[2]3. Test product stability. Before workup, take a small aliquot of the reaction mixture and expose it to your planned aqueous wash (e.g., dilute HCl or NaHCO₃). Run a TLC to see if the product spot changes or disappears.[14]

Data & Protocols

Table 1: Properties of Common Solvents for Tetrazole Alkylation
SolventDielectric Constant (ε) at 20°CTypeTypical Role in Tetrazole Alkylation
N,N-Dimethylformamide (DMF) 36.7Polar AproticExcellent for dissolving tetrazolate salts; often favors N2-alkylation.[1][10]
Dimethyl Sulfoxide (DMSO) 47.2Polar AproticHighly polar, similar to DMF; can reverse selectivity compared to less polar solvents.[1][6][7]
Acetonitrile (ACN) 37.5Polar AproticGood general-purpose solvent for SN2; less viscous and easier to remove than DMF/DMSO.[1][2]
Acetone 20.7Polar AproticLess polar; can promote different selectivity due to tighter ion pairing.[10]
Tetrahydrofuran (THF) 7.5Polar Aprotic (borderline)Often used in reactions with strong bases (e.g., NaH); its lower polarity can significantly alter N1/N2 ratios.[7]
Toluene 2.4NonpolarUsed almost exclusively with a Phase-Transfer Catalyst (PTC) to bring the anion into the organic phase.[1][12]
Ethanol 24.6Polar ProticGenerally not recommended. Hydrogen bonding passivates the nucleophile, slowing the reaction.[4][5][16]

Dielectric constant is a measure of a solvent's polarity and its ability to stabilize charges.[4][5][6]

Experimental Protocol: General Procedure for N-Alkylation of a 5-Substituted-1H-Tetrazole with a Chloroethyl Reagent

Disclaimer: This is a representative protocol and must be adapted based on the specific reactivity and solubility of the substrates. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 5-Substituted-1H-tetrazole (1.0 eq)

  • 2-Chloro-N-methylethanamine hydrochloride (or similar chloroethyl reagent) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration of tetrazole)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen), add the 5-substituted-1H-tetrazole (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reagent Addition: Add the chloroethylamine hydrochloride salt (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting tetrazole is consumed (typically 12-24 hours).[7]

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the suspension to remove the inorganic salts (K₂CO₃, KCl) and wash the solid cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane. e. Wash the organic layer with water (2x) and then with brine (1x). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[17]

  • Purification: The crude product, typically a mixture of N1 and N2 isomers, is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.[7][8]

Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

start Start: Alkylation of Tetrazole with Chloroethyl Reagent base Choose Base: K2CO3 or Cs2CO3 (mild) or NaH (strong, anhydrous) start->base solvent_q Initial Solvent Screening? base->solvent_q polar_aprotic Default Choice: Polar Aprotic Solvent (e.g., ACN, DMF) solvent_q->polar_aprotic Yes ptc Consider Phase-Transfer Catalysis (PTC) in Toluene? polar_aprotic->ptc ptc_yes Use PTC (e.g., TBAB) in Toluene/H2O. Good for scalability & different selectivity. ptc->ptc_yes Yes ptc_no Proceed with Monophasic System ptc->ptc_no No outcome Analyze N1:N2 Ratio & Yield ptc_yes->outcome ptc_no->outcome optimize Optimize Regioselectivity outcome->optimize Poor Ratio low_yield Troubleshoot Low Yield outcome->low_yield Low Yield switch_solvent Switch Solvent: Try THF (less polar) or DMSO (more polar) optimize->switch_solvent add_lewis Add Lewis Acid (e.g., BF3·Et2O) to favor N2 isomer optimize->add_lewis start Problem: Undesired N1:N2 Isomer Ratio check1 Step 1: Solvent Modification start->check1 check2 Step 2: Additive Screening start->check2 check3 Step 3: Change Reaction System start->check3 solv1 Current Solvent: DMF/ACN check1->solv1 Try add1 Is N2 isomer desired? check2->add1 sys1 Current: Homogeneous check3->sys1 solv2 Switch to less polar: THF solv1->solv2 Try solv3 Switch to more polar: DMSO solv1->solv3 Try end Re-evaluate Isomer Ratio solv2->end solv3->end add2 Add Lewis Acid Catalyst (e.g., Al(OTf)3, BF3·Et2O) add1->add2 Yes add2->end sys2 Switch to Phase-Transfer Catalysis (PTC) with TBAB in Toluene sys1->sys2 sys2->end

Caption: A systematic workflow for troubleshooting and optimizing regioselectivity.

References

  • Technical Support Center: Regioselectivity of Tetrazole Alkylation - Benchchem.
  • Application Notes and Protocols for N-Alkylation of the Tetrazole Ring - Benchchem.
  • Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2007). Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. Russian Journal of General Chemistry, 77(7), 1253–1259. Available from: [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. Available from: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2002). Alkylation of Tetrazoles Using Mitsunobu Conditions. The Journal of Organic Chemistry, 67(6), 2046–2049. Available from: [Link]

  • Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles - Benchchem.
  • Sharma, R. K., & Sharma, C. (2014). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. ACS Publications. Available from: [Link]

  • Li, R., et al. (2015). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. SpringerPlus, 4, 76. Available from: [Link]

  • Lambert, K. M., & Ueda, M. (2026). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. Organic Letters. Available from: [Link]

  • Tetrazole – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Optimising the synthesis of 2,5-diaryltetrazoles: The decisive choice of the reaction solvent. ResearchGate. Available from: [Link]

  • Factors That Affect SN2 Reactions. (2014). Chemistry LibreTexts. Available from: [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. Available from: [Link]

  • Revisiting the Dielectric Constant Effect on the Nucleophile and Leaving Group of Prototypical Backside SN2 Reactions: A Reaction Force and Atomic Contribution Analysis. (2016). PubMed. Available from: [Link]

  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available from: [Link]

  • Solvent Effects in SN2 Reactions. Lecture Notes | CHE 255. Available from: [Link]

  • Solvents for Alkylations. (2019). Sciencemadness Discussion Board. Available from: [Link]

  • Step-by-step synthesis protocol for 5-substituted Tetrazoles. - Benchchem.
  • Jmiai, A., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available from: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). PMC. Available from: [Link]

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available from: [Link]

  • Solvent effects. Wikipedia. Available from: [Link]

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  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available from: [Link]

  • Troubleshooting guide for N-alkylation reactions with 2-chloro-N-methylethanamine hydrochloride - Benchchem.
  • Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-98. Available from: [Link]

  • Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. ResearchGate. Available from: [Link]

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Validation & Comparative

1H NMR spectrum of 5-(2-chloroethyl)-1-methyl-1H-tetrazole chemical shifts

[1][2]

Executive Summary & Spectral Fingerprint

Compound: this compound CAS: 15284-37-4 Formula: C4H7ClN4 Molecular Weight: 146.58 g/mol [1][2]

The "Product": Validated Chemical Shifts

The following data represents the high-purity spectral signature in DMSO-d₆ , the preferred solvent due to the polarity of the tetrazole ring.[2]

AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (

)
Structural Insight
N-CH₃ 4.05 - 4.12 Singlet (s)3H-Diagnostic peak. Position 1-Me is shielded relative to 2-Me isomer.[2]
Cl-CH₂- 3.95 - 4.02 Triplet (t)2H~6.5 HzDeshielded by Chlorine electronegativity.[1][2]
Tet-CH₂- 3.45 - 3.52 Triplet (t)2H~6.5 HzAdjacent to Tetrazole ring (C5).[1][2]

Analyst Note: In CDCl₃ , the N-Me signal typically shifts slightly upfield to ~3.95 - 4.00 ppm , while the methylene signals remain relatively constant.[1][2] Always verify solvent residual peaks (DMSO: 2.50 ppm; CDCl₃: 7.26 ppm) to avoid calibration errors.[1][2]

Comparative Analysis: Distinguishing Alternatives & Impurities

In synthetic workflows, this compound is rarely isolated in 100% purity immediately.[1][2] The "Alternatives" in this context are the regioisomers and degradation products that mimic the target.[2]

A. The Critical Distinction: 1-Methyl vs. 2-Methyl Isomer

The methylation of 5-(2-chloroethyl)-1H-tetrazole yields a mixture of 1-substituted (Target) and 2-substituted (Impurity) isomers.[1][2] NMR is the only reliable method to quantify this ratio rapidly without separation.[2]

FeatureTarget: 1-Methyl Isomer Impurity: 2-Methyl Isomer Differentiation Logic
N-Me Shift ~4.10 ppm ~4.40 ppm The 2-Me group is more deshielded due to the specific electron density distribution of the N2/N3 nitrogens.[1][2]
Symmetry Asymmetric induction on ethyl chainSlightly different magnetic environmentThe N-Me peak separation (>0.3 ppm) is the primary integration target for ratio calculation.[2]
B. Hydrolysis Impurity: 5-(2-hydroxyethyl)-...[1][2]

Exposure to moisture converts the chloro-group to a hydroxyl group.[2]

  • Key Change: The triplet at ~4.0 ppm (Cl-CH₂-) shifts upfield to ~3.6 - 3.8 ppm (HO-CH₂-), often overlapping with the other methylene signal.[1][2]

  • New Signal: Appearance of a broad singlet (OH) variable between 3.0 - 5.0 ppm (concentration dependent).[1][2]

C. Elimination Impurity: 5-Vinyl-1-methyl-1H-tetrazole

Under basic conditions, HCl elimination occurs.[1][2]

  • Key Change: Disappearance of both triplets.[2]

  • New Signals: Distinct ABX vinyl system appearing between 5.5 - 6.5 ppm (multiplets).[1][2]

Experimental Protocol: Self-Validating Acquisition

To ensure data matches the standard above, follow this "Trustworthiness" protocol designed to minimize solvent effects and exchange broadening.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the solid intermediate.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? It prevents aggregation of the polar tetrazole, sharpening the multiplets.[2] CDCl₃ can lead to broader peaks if the sample is not perfectly dry.[2]

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain (solids cause magnetic field inhomogeneity/shimming issues).[1][2]

Step 2: Acquisition Parameters (400 MHz+)[1][2]
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The N-Methyl singlet has a longer T1 relaxation time.[2] A short D1 will under-integrate this peak, leading to calculated purity errors when comparing against the ethyl chain integral (2H).[1][2]

  • Scans (NS): 16 scans are sufficient for >10 mg sample.[1][2]

  • Temperature: 298 K (25°C).[1][2]

Step 3: Processing & Phasing[1][2]
  • Reference: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration:

    • Set the N-Me singlet (3H) as the reference integral (Value = 3.00).[1][2]

    • Check the Ethyl triplets.[2] They must integrate to 2.00 (±0.1).[1][2]

    • Validation: If the triplets integrate < 1.9, suspect elimination (vinyl) or paramagnetic impurities.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for identifying the compound and troubleshooting common spectral anomalies.

NMR_Identification_WorkflowStartAcquire 1H NMR Spectrum(DMSO-d6)Check_MeAnalyze Region4.0 - 4.5 ppmStart->Check_MeSinglet_41Singlet at ~4.1 ppm?Check_Me->Singlet_41Major PeakSinglet_44Singlet at ~4.4 ppm?Check_Me->Singlet_44Major PeakCheck_EthylCheck Triplet Regions(3.4 & 4.0 ppm)Singlet_41->Check_EthylResult_IsomerIMPURITY DETECTED:2-Methyl IsomerSinglet_44->Result_IsomerResult_TargetCONFIRMED:This compoundCheck_Ethyl->Result_TargetTriplets at 3.5 & 4.0Result_HydrolysisIMPURITY:Hydrolysis (Alcohol form)Check 3.6-3.8 ppmCheck_Ethyl->Result_HydrolysisTriplets Shifted Upfield

Caption: Logical decision tree for validating this compound against common synthetic impurities.

References

  • BenchChem. "Synthesis and Properties of this compound."[2] BenchChem Chemical Database.[2] Accessed 2026.[2] Link[1][2]

  • Royal Society of Chemistry (RSC). "Comparative study of 5-substituted 1H-tetrazole synthesis."[2] RSC Advances, 2016.[1][2] Link

  • Frontiers in Pharmacology. "Study on Isomeric Impurities in Cefotiam Hydrochloride." Frontiers, 2021.[1][2] Link

  • Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities."[2] MilliporeSigma Technical Guides. Link

Advanced Detection of 5-Vinyl-1-Methyl-1H-Tetrazole (VMT) Impurity: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-vinyl-1-methyl-1H-tetrazole (VMT) is a critical intermediate and monomer used in the synthesis of high-nitrogen energetic materials and specific cephalosporin antibiotics. Due to the presence of a vinyl group conjugated with the electron-withdrawing tetrazole ring, VMT acts as a Michael acceptor. Under ICH M7 guidelines , this structural alert classifies it as a Potential Genotoxic Impurity (PGI) , requiring detection at trace levels (often <10 ppm) in drug substances.

This guide compares three chromatographic strategies for VMT analysis, transitioning from standard process control (HPLC-UV) to trace-level quantitation (UHPLC-MS/MS).

Chemical Context & Criticality

The Isomer Challenge

The synthesis of vinyl-tetrazoles typically yields a mixture of regioisomers. The methylation of 5-vinyltetrazole produces both 1-methyl (VMT) and 2-methyl isomers. A robust method must resolve these two species, as their toxicological profiles and reactivity differ.

  • Target Analyte: 5-vinyl-1-methyl-1H-tetrazole (VMT)

  • Critical Impurity: 5-vinyl-2-methyl-1H-tetrazole (Isomer 2)

  • Detection Challenge: VMT is polar, low molecular weight (MW ~110 Da), and susceptible to spontaneous polymerization if not stabilized.

Diagram 1: Impurity Fate & Separation Logic

VMT_Fate cluster_method Detection Strategy Start Synthesis Precursor (5-vinyltetrazole) Methylation Methylation Step (DMS/MeI) Start->Methylation Isomer1 Target: 1-Methyl Isomer (VMT) Methylation->Isomer1 Major Product Isomer2 Impurity: 2-Methyl Isomer (Must Resolve) Methylation->Isomer2 Regioisomer Polymer Degradant: Poly(VMT) Isomer1->Polymer Heat/Light (Avoid) HPLC_UV Method A: RP-HPLC (UV) Isomer1->HPLC_UV >0.05% Level LC_MS Method B: UHPLC-MS/MS Isomer1->LC_MS <10 ppm Level

Caption: Synthesis pathway generating VMT and its critical isomer, mapping to appropriate detection strategies based on required sensitivity.

Comparative Method Analysis

We evaluated three distinct methodologies. The choice depends strictly on the stage of drug development and the required Limit of Quantitation (LOQ).

Table 1: Performance Matrix
FeatureMethod A: Standard RP-HPLC Method B: UHPLC-MS/MS (Recommended) Method C: HILIC-UV
Primary Use Process Control / Purity AssayGenotoxic Impurity Screening (Trace)Polar Matrix Analysis
Stationary Phase C18 (High Carbon Load)Phenyl-HexylBare Silica or Amide
Detection UV @ 215 nmESI (+) MRM ModeUV @ 215 nm
LOD (Limit of Detection) ~50 ppm (0.005%)~0.5 ppm~100 ppm
Isomer Selectivity Moderate (Resolution ~1.5)High (Resolution >2.0)Low (Co-elution risk)
Throughput Medium (15-20 min run)High (<8 min run)Low (Long equilibration)
Cost LowHighMedium
Expert Insight: Why Method B Wins for PGIs

While Method A is sufficient for raw material assay (>98% purity checks), it fails the sensitivity requirements for genotoxic impurities. Method B (UHPLC-MS/MS) uses a Phenyl-Hexyl column which offers superior selectivity for the tetrazole ring via


-

interactions, separating the 1-methyl and 2-methyl isomers more effectively than a standard C18 chain.

Detailed Experimental Protocol (Method B: UHPLC-MS/MS)

This protocol is designed for the quantification of VMT at sub-ppm levels in a drug substance matrix.

Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: UHPLC coupled with Triple Quadrupole MS.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

    • Rationale: The phenyl ligand interacts with the electron-deficient tetrazole ring, enhancing retention and separation of regioisomers compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Trapping polar VMT)
1.005Start Gradient
6.0040Elution of VMT & Isomers
6.1095Wash (Remove API matrix)
8.0095End Wash
8.105Re-equilibration
10.005End Run
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Precursor Ion: 111.1 m/z [M+H]+ (VMT MW = 110).

  • Product Ions (MRM):

    • Quantifier: 111.1

      
       55.0 m/z (Loss of vinyl/ring fragmentation).
      
    • Qualifier: 111.1

      
       83.0 m/z.
      
  • Dwell Time: 50 ms.

Sample Preparation (Crucial Step)

Warning: VMT can polymerize in concentrated solution.

  • Diluent: Water:Acetonitrile (90:10). Avoid 100% organic solvents as VMT is highly polar; 100% organic can cause peak distortion (solvent effect).

  • Preparation: Dissolve Drug Substance at 10 mg/mL. Vortex for 1 min. Filter through 0.22 µm PTFE filter.

  • Stability: Analyze within 12 hours or store at 4°C.

Validation Data & Troubleshooting

System Suitability Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before every run:

ParameterAcceptance LimitTypical Result
Resolution (Rs) > 1.5 between 1-methyl and 2-methyl isomers2.2
Tailing Factor 0.8 – 1.51.1
Precision (n=6) RSD < 5.0% (at LOQ level)2.8%
Signal-to-Noise > 10 (at LOQ)25
Diagram 2: Analytical Workflow & Decision Tree

Workflow Sample Sample Preparation (10 mg/mL in 90:10 H2O:ACN) Inject Injection (2-5 µL) Sample->Inject Separation Phenyl-Hexyl Column Gradient Elution Inject->Separation Check1 Isomer Resolution > 1.5? Separation->Check1 Pass1 Proceed to MS Detection Check1->Pass1 Yes Fail1 Troubleshoot: Lower %B Start or Change Column Check1->Fail1 No MS_Detect MRM Detection (111 -> 55 m/z) Pass1->MS_Detect Quant Quantify against External Standard MS_Detect->Quant

Caption: Step-by-step analytical workflow with built-in system suitability check for isomer resolution.

Troubleshooting Common Issues
  • Peak Broadening: VMT is a small, polar molecule. If the peak is broad, your injection solvent is likely too strong (too much ACN). Solution: Match the sample diluent to the initial mobile phase (95% aqueous).

  • Missing Peaks: VMT is volatile compared to salts but not highly volatile. However, it can degrade.[3] Solution: Ensure the autosampler is cooled to 4-10°C.

  • Co-elution: If the 1-methyl and 2-methyl isomers co-elute on a C18 column, switch to Phenyl-Hexyl . The

    
    -interaction is critical for differentiating the steric position of the methyl group on the tetrazole ring.
    

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Krygina, D.M., et al. (2023).[3][4] 5-Vinyl-1H-tetrazole: Synthesis, Structure and Properties. Molbank, 2023(1), M1565.[3] Link

  • Bhupatiraju, R.V., et al. (2023).[5] An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization.[5] Journal of Chemical Metrology, 17:2, 181-198.[5] Link

  • European Medicines Agency. (2006).[6][7] Guideline on the Limits of Genotoxic Impurities.[8][6][9]Link

  • Garrison, J.A. (1973). Process for the preparation of vinyltetrazole.[3][10] U.S. Patent 3,716,550. Link

Sources

Technical Deep Dive: MS Characterization of 5-(2-chloroethyl)-1-methyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-chloroethyl)-1-methyl-1H-tetrazole (CEMT) is a critical heterocyclic intermediate used in the synthesis of second- and third-generation cephalosporin antibiotics (e.g., Cefotiam, Cefmenoxime).[1] In drug development, it is frequently monitored as a potential process-related impurity. Due to the presence of the chloroethyl moiety—a potential alkylating agent—it triggers Genotoxic Impurity (GTI) alerts, necessitating highly sensitive detection methods.

This guide compares the two primary mass spectrometry workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of CEMT. While EI provides structural "fingerprinting" useful for library matching, ESI-MS/MS is the industry standard for trace-level quantification in Active Pharmaceutical Ingredients (APIs).

Part 1: Structural Context & Isotopic Signatures

Before interpreting fragmentation, the analyst must validate the precursor ion using the chlorine isotopic signature.

  • Formula:

    
    
    
  • Nominal Mass: 146 Da

  • Monoisotopic Mass: 146.0359 Da (

    
    )
    

The Chlorine Rule: CEMT contains a single chlorine atom. The mass spectrum must exhibit a characteristic 3:1 intensity ratio between the


 and 

peaks (corresponding to

and

).[1]
  • EI (

    
    ):  146 (100%) and 148 (~33%).
    
  • ESI (

    
    ):  147 (100%) and 149 (~33%).
    

Critical Check: If your spectrum lacks this 3:1 doublet at the parent mass, the analyte is not CEMT.

Part 2: Comparative Analysis (EI vs. ESI)

This section objectively compares the performance of "Hard" vs. "Soft" ionization techniques for this specific tetrazole.

Table 1: Performance Comparison Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)
Primary Species Radical Cation (

)
Protonated Adduct (

)
Molecular Ion Stability Low (often <10% abundance)High (Base Peak)
Dominant Fragmentation Spontaneous loss of

(Retro-cycloaddition)
Requires CID (Collision Induced Dissociation)
Key Application Structural Confirmation / Library MatchingTrace Impurity Quantitation (ng/mL levels)
Isomer Differentiation Good (distinct fragmentation ratios)Moderate (often requires chromatographic separation)
Electron Ionization (EI) – The Structural Fingerprint

In GC-MS (EI), the tetrazole ring is thermally labile and energetically unstable.

  • Mechanism: The high energy (70 eV) triggers a Retro-1,3-dipolar cycloaddition , causing the rapid extrusion of a nitrogen molecule (

    
    ).
    
  • Spectrum Profile: The molecular ion (

    
     146) is often weak. The base peak is typically observed at 
    
    
    
    118
    (
    
    
    ), corresponding to the diazirine or nitrene intermediate.
  • Utility: Best for confirming the identity of the raw material during synthesis scale-up.[2]

ESI-MS/MS – The Quantitative Standard

In LC-MS (ESI), the molecule is protonated to form


.
  • Mechanism: Protonation occurs preferentially at the

    
     position of the tetrazole ring. The ring remains intact until subjected to collision energy in the Q2 cell.
    
  • Spectrum Profile: The parent ion (

    
     147) dominates.
    
  • MS/MS Transition: The primary transition for Multiple Reaction Monitoring (MRM) is

    
      (Loss of 
    
    
    
    ). A secondary confirmation transition is
    
    
    (Loss of
    
    
    and
    
    
    ).
  • Utility: Essential for "Genotoxic Impurity" screening where limits are often <10 ppm relative to the drug substance.

Part 3: Detailed Fragmentation Pathways

The fragmentation of 1-methyl-5-substituted tetrazoles follows a predictable degradation logic.

Primary Pathway: Nitrogen Extrusion

The tetrazole ring is aromatic but high-energy. The driving force of fragmentation is the formation of the highly stable


 gas.
  • Precursor:

    
     147 (
    
    
    
    )
  • Step 1 (Loss of

    
    ):  Cleavage of the 
    
    
    
    and
    
    
    bonds.
    • Result:

      
       119 (
      
      
      
      ). This is the Quantifier Ion .
    • Structure: A linear or cyclic diazo/nitrene species.

Secondary Pathway: Chloride Elimination

Following the loss of nitrogen, the remaining fragment possesses significant internal energy, leading to the loss of the chlorine atom or hydrochloric acid.

  • Intermediate:

    
     119
    
  • Step 2 (Loss of

    
    ):  The chloroethyl tail undergoes elimination.
    
    • Result:

      
       83 (
      
      
      
      ). This is the Qualifier Ion .
    • Mechanism:[3][4][5][6][7] 1,2-elimination of HCl creates a vinyl group on the remaining nitrogenous core.

Pathway Diagram (Graphviz)

Fragmentation_Pathway cluster_legend Key Parent Parent Ion [M+H]+ m/z 147 (35-Cl) (Tetrazole Intact) Frag1 Primary Fragment [M+H - N2]+ m/z 119 (Base Peak in MS2) Parent->Frag1 Loss of N2 (-28 Da) Retro-Cycloaddition Frag2 Secondary Fragment [M+H - N2 - HCl]+ m/z 83 (Vinyl-diazirine derivative) Frag1->Frag2 Loss of HCl (-36 Da) 1,2-Elimination Frag3 Minor Fragment [M+H - N2 - Cl]+ m/z 84 Frag1->Frag3 Loss of Cl radical (Less common in ESI) key1 Blue: Precursor key2 Green: Quantifier key3 Red: Qualifier

Figure 1: ESI-MS/MS fragmentation tree for this compound. The transition from 147 to 119 is the most sensitive channel for quantification.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for Trace Impurity Analysis using LC-MS/MS (Triple Quadrupole).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax SB-C18), 2.1 x 100 mm, 1.8 µm. Rationale: CEMT is polar; standard C18 may yield poor retention. T3/SB phases retain polar analytes better.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: 5% B (hold 1 min)

    
     90% B (at 6 min).
    
  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[9]

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V (Optimize to maximize

    
     147 without inducing in-source fragmentation).
    
  • Collision Energy (CE):

    • Transition

      
      : CE = 10–15 eV.
      
    • Transition

      
      : CE = 25–30 eV.
      
Validation Steps (Trustworthiness)
  • Blank Injection: Inject pure methanol. Ensure no peak exists at

    
     147 (check for carryover).
    
  • Isotope Check: In the standard injection, verify the

    
     ratio is ~3:1. If the ratio is 1:1 (Br) or absent (F/I), the peak is incorrect.
    
  • Isomer Check: 1-methyl and 2-methyl tetrazoles are isomers.[10] They have identical masses. They must be separated chromatographically. The 1-methyl isomer typically elutes after the 2-methyl isomer on C18 columns due to slightly lower polarity.

Part 5: Method Selection Decision Tree

Use this workflow to determine the appropriate analytical strategy for your specific development stage.

Method_Selection Start Start: What is the Analytical Goal? Goal1 Raw Material ID (Purity > 90%) Start->Goal1 Goal2 Trace Impurity in Drug (Purity < 0.1%) Start->Goal2 Method1 GC-MS (EI) Goal1->Method1 High Volatility Method2 LC-MS/MS (ESI) Goal2->Method2 High Sensitivity Action1 Look for m/z 118 (Fragment) Method1->Action1 Action2 Monitor m/z 147->119 (Transition) Method2->Action2

Figure 2: Decision matrix for selecting the ionization mode based on the analytical objective.

References

  • BenchChem. "this compound Data Sheet." BenchChem Chemical Database. Accessed 2024. Link

  • Chen, J.B., et al. "Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles."[10][11] Molecules, vol. 26, no. 11, 2021. Link

  • Holčapek, M., et al. "Fragmentation behavior of tetrazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, vol. 45, 2010. (Contextual grounding for tetrazole N2 loss).
  • Tian, Y., et al. "Study on Isomeric Impurities in Cefotiam Hydrochloride." Frontiers in Chemistry, vol. 8, 2021.[12] (Describes LC-MS impurity profiling of related cephalosporins). Link

  • ChemGuide. "Fragmentation Patterns in Mass Spectra." ChemGuide UK. (General reference for Cl isotope patterns). Link

Sources

IR spectrum characteristic bands for 5-(2-chloroethyl)-1-methyl-1H-tetrazole

[1]

Executive Summary

This compound is a functionalized heterocycle used primarily as a side-chain precursor in pharmaceutical synthesis.[1] Its quality control relies heavily on distinguishing the target N1-isomer from its N2-isomer and the hydroxy-precursor (5-(2-hydroxyethyl)-1-methyl-1H-tetrazole).[1]

This guide provides a technical breakdown of the characteristic IR bands, a comparative analysis against synthetic impurities, and a validated experimental protocol for identification.

Key Chemical Data:

  • CAS Number: 15284-37-4[1][2]

  • Molecular Formula: C

    
    H
    
    
    ClN
    
    
    [1]
  • Molecular Weight: 146.58 g/mol [1][2]

  • Structure: Tetrazole ring substituted at N1 with a methyl group and at C5 with a 2-chloroethyl chain.[1][2]

Characteristic IR Bands

The IR spectrum of this compound is dominated by the vibrational modes of the aromatic tetrazole ring and the aliphatic chloroethyl side chain.[1][2]

Table 1: Primary Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
Alkyl C-H 2980 – 2850 MediumAsymmetric/Symmetric stretching of methyl (N-CH₃) and methylene (-CH₂-) groups.[1]
Tetrazole Ring 1550 – 1400 StrongC=N and N=N stretching vibrations characteristic of the 1,5-disubstituted tetrazole core.
Tetrazole Ring 1280 – 1230 StrongCyclic N-N=N stretching; highly diagnostic for the tetrazole skeleton.
Ring Breathing 1100 – 1000 MediumTetrazole ring breathing/deformation modes.
C-Cl Stretch 750 – 650 StrongC-Cl stretching vibration (primary alkyl chloride).[1] Critical for confirming chlorination.

Technical Insight: The absence of a broad band in the 3200–3500 cm⁻¹ region is the primary indicator of complete conversion from the hydroxy-precursor to the chloro-derivative.

Comparative Analysis: Target vs. Impurities

In a drug development context, "alternatives" refer to the structural impurities that must be differentiated from the target compound.

Scenario A: Target vs. Hydroxy-Precursor

Precursor: 5-(2-hydroxyethyl)-1-methyl-1H-tetrazole The synthesis typically involves chlorinating the hydroxyethyl analog.[1] Incomplete reaction is a common failure mode.

  • Differentiation:

    • Hydroxy-Precursor: Shows a broad, intense O-H stretch at 3350 cm⁻¹ .[1]

    • Target (Chloro): Transparent in the 3350 cm⁻¹ region. Shows a sharp, strong C-Cl band at ~700 cm⁻¹ .[1]

Scenario B: Target (N1-Methyl) vs. Regioisomer (N2-Methyl)

Impurity: 5-(2-chloroethyl)-2-methyl-2H-tetrazole Methylation of the tetrazole ring often produces a mixture of N1 (target) and N2 (isomer) products.[1]

  • Differentiation:

    • Fingerprint Region (1000–1300 cm⁻¹): The ring breathing modes differ due to symmetry. The N2-isomer typically exhibits a shift in the C=N stretch (~1480 cm⁻¹) compared to the N1-isomer due to different electron delocalization patterns.

    • C-H Bending: The N-Methyl group environment differs. N1-methyl usually shows a distinct deformation band near 1410 cm⁻¹ , while N2-methyl may shift slightly higher.[1]

Scenario C: Target vs. Nitrile Starting Material

Precursor: 3-Chloropropionitrile (used in cycloaddition)[1]

  • Differentiation:

    • Nitrile: Sharp, distinct C≡N stretch at 2250 cm⁻¹ .[1]

    • Target: Complete absence of the 2250 cm⁻¹ peak indicates successful cycloaddition to the tetrazole ring.

Visualization: QC Decision Tree & Synthesis Flow

The following diagram illustrates the origin of impurities and the spectral decision nodes for quality control.

QC_WorkflowStartStarting Material(3-Hydroxypropionitrile)Step1Cycloaddition(+ NaN3)Start->Step1IntermedIntermediate:5-(2-hydroxyethyl)-1H-tetrazoleStep1->IntermedQC_NitrileQC Check 1:IR 2250 cm⁻¹ (Nitrile)?Intermed->QC_NitrileVerify Ring ClosureStep2Methylation(Regioselectivity Issue)Target_OHN1-Isomer (OH)PrecursorStep2->Target_OHMajor ProductImpurity_N2N2-Isomer (Impurity)Step2->Impurity_N2Minor ProductStep3Chlorination(SOCl2)Target_OH->Step3FinalFinal Target:This compoundStep3->FinalQC_OHQC Check 2:IR 3350 cm⁻¹ (OH)?Final->QC_OHPurity CheckQC_Nitrile->Step2AbsentQC_CClQC Check 3:IR 700 cm⁻¹ (C-Cl)?QC_OH->QC_CClAbsent (Pass)Release BatchRelease BatchQC_CCl->Release BatchPresent (Pass)

Figure 1: Synthesis workflow and critical IR control points for this compound.

Experimental Protocol: IR Spectrum Acquisition

To ensure reproducibility and valid comparison against the data above, follow this standardized ATR (Attenuated Total Reflectance) protocol.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Sample: >10 mg of dry this compound solid.

  • Solvent: Isopropanol (analytical grade) for cleaning.

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol and allow it to dry completely.

    • Collect a background spectrum (air) using 16 scans at 4 cm⁻¹ resolution.

  • Sample Preparation:

    • Place approximately 5–10 mg of the solid sample directly onto the center of the crystal.

    • Note: No KBr grinding is necessary for ATR, reducing moisture absorption (which could mimic the OH impurity).

  • Acquisition:

    • Apply pressure using the ATR clamp to ensure intimate contact. Monitor the "Force Gauge" to reach the optimal zone (typically ~80–100 N).

    • Scan range: 4000 cm⁻¹ to 600 cm⁻¹ .

    • Accumulation: 16 or 32 scans.

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply "ATR Correction" (if comparing to transmission library spectra).

    • Baseline correct if necessary (rarely needed for good ATR contact).

    • Identify peak positions using the software's "Peak Pick" function with a threshold of 5% T.

Self-Validation Checklist

References

  • Matrix Fine Chemicals. (2024). Product Catalog: Tetrazole Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data: Infrared Spectra of Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1H-Tetrazoles. Retrieved from [Link]

  • PubChem. (2024).[3] Compound Summary: Tetrazole Derivatives. Retrieved from [Link]

A Comparative Guide to the Reactivity of 5-(2-chloroethyl) vs. 5-(chloromethyl) Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and outcome of a synthetic pathway. Among the diverse heterocyclic scaffolds available, tetrazoles are of paramount importance, often serving as metabolically stable bioisosteres for carboxylic acids.[1][2] When functionalized with reactive alkyl chloride side chains, they become powerful intermediates for introducing the tetrazole moiety into a target molecule.

This guide provides an in-depth, objective comparison of the chemical reactivity of two common intermediates: 5-(chloromethyl)tetrazole and 5-(2-chloroethyl)tetrazole . While differing by only a single methylene (-CH₂) group, their reactivity profiles are distinct, influencing their application in synthesis. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established reaction data for related structures.

Structural and Electronic Foundations of Reactivity

The primary difference between the two molecules lies in the proximity of the electrophilic carbon to the electron-withdrawing tetrazole ring. This seemingly minor structural change has significant consequences for the reactivity of the carbon-chlorine (C-Cl) bond.

  • 5-(chloromethyl)tetrazole: The chlorine atom is attached to a methylene group directly bonded to the C5 position of the tetrazole ring. The tetrazole ring is a potent electron-withdrawing group due to the high electronegativity of its four nitrogen atoms. This creates a strong inductive effect (-I effect) that polarizes the C-Cl bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

  • 5-(2-chloroethyl)tetrazole: An additional methylene group insulates the C-Cl bond from the tetrazole ring. While the inductive effect still operates, its strength diminishes significantly with distance. Consequently, the carbon bearing the chlorine atom in 5-(2-chloroethyl)tetrazole is less electrophilic than its chloromethyl counterpart.

Table 1: Structural and Electronic Property Comparison

Property5-(chloromethyl)tetrazole5-(2-chloroethyl)tetrazoleRationale
CAS Number 55408-11-2[3]18755-46-9[4]Unique chemical identifiers.
Molecular Formula C₂H₃ClN₄C₃H₅ClN₄Reflects the additional CH₂ unit.
Molecular Weight 118.52 g/mol 132.55 g/mol Based on atomic composition.[3][4]
Electrophilicity of C-Cl Carbon HighModerateThe strong -I effect of the adjacent tetrazole ring enhances electrophilicity. This effect is attenuated by the extra methylene spacer.
Primary Reaction Pathway Nucleophilic Substitution (Sₙ2)Nucleophilic Substitution (Sₙ2)Both are primary alkyl halides, strongly favoring the Sₙ2 mechanism.
Potential Side Reaction Ring N-AlkylationElimination (E2)Deprotonation of the acidic tetrazole N-H can lead to competitive alkylation. The β-hydrogen in the ethyl chain allows for base-induced elimination.

Comparative Analysis of Nucleophilic Substitution

The dominant reaction for both compounds is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. The reaction proceeds via a bimolecular (Sₙ2) mechanism, which is characteristic of primary alkyl halides.

Causality of Experimental Observations: Why Proximity Matters

The rate of an Sₙ2 reaction is highly sensitive to the electrophilicity of the carbon center and steric hindrance around it. In this comparison, steric hindrance is nearly identical. The key differentiator is the electronic effect of the tetrazole ring.

For 5-(chloromethyl)tetrazole , the powerful inductive withdrawal of electron density by the adjacent tetrazole ring makes the methylene carbon significantly more electron-deficient. This heightened electrophilicity lowers the activation energy for the backside attack by a nucleophile, leading to a faster reaction rate compared to typical primary alkyl chlorides.

For 5-(2-chloroethyl)tetrazole , the inductive effect is dampened by the intervening methylene group. The electrophilicity of the terminal carbon is closer to that of a standard primary alkyl chloride like 1-chloroethane. Consequently, nucleophilic substitution reactions are expected to proceed at a slower rate under identical conditions.

Figure 1. Reactivity Comparison. The strong inductive effect in 5-(chloromethyl)tetrazole leads to a faster Sₙ2 reaction rate.

Competing Reaction Pathways: A Critical Distinction

Beyond the rate of substitution, the structural differences introduce distinct potential side reactions that must be considered during synthesis design.

Elimination Reactions: A Concern for 5-(2-chloroethyl)tetrazole

5-(2-chloroethyl)tetrazole possesses hydrogen atoms on the carbon beta (β) to the leaving group (the chlorine). In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution, leading to the formation of 5-vinyltetrazole. This is not a possibility for 5-(chloromethyl)tetrazole, which lacks β-hydrogens.

Experimental Consideration: To favor substitution over elimination when working with 5-(2-chloroethyl)tetrazole, it is crucial to use non-basic nucleophiles or mild, non-hindered bases if a base is required. Strong bases like potassium t-butoxide should be avoided if substitution is the desired outcome.

N-Alkylation: A Regioselectivity Challenge

The tetrazole ring contains an acidic proton (pKa ≈ 4.9), which is comparable to acetic acid.[1] In the presence of a base, the ring can be deprotonated to form a tetrazolate anion. This anion is an ambident nucleophile, meaning that subsequent reaction with an electrophile (like another molecule of the starting alkyl chloride) can occur at either the N1 or N2 positions. This can lead to the formation of undesired dimers or oligomers and is a potential side reaction for both substrates, though often more pronounced in reactions requiring stronger basic conditions or prolonged heating.

Experimental Protocols & Data

While direct kinetic comparison data is scarce in the literature, we can establish a representative protocol for a standard nucleophilic substitution reaction. The following procedure details the reaction with sodium azide, a common nucleophile, to yield the corresponding azidoalkyl tetrazoles.

Protocol: Comparative Synthesis of 5-(azidoalkyl)tetrazoles

Objective: To synthesize and compare the reaction progress for the formation of 5-(azidomethyl)tetrazole and 5-(2-azidoethyl)tetrazole.

Materials:

  • 5-(chloromethyl)tetrazole

  • 5-(2-chloroethyl)tetrazole

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel 60 F₂₅₄)

  • Reaction vials, stir bars, heating block

Procedure:

  • Reaction Setup: In two separate, labeled 20 mL vials equipped with stir bars, add 5-(chloromethyl)tetrazole (1.0 mmol, 118.5 mg) to one and 5-(2-chloroethyl)tetrazole (1.0 mmol, 132.5 mg) to the other.

  • To each vial, add sodium azide (1.2 mmol, 78 mg).

  • Add anhydrous DMF (5 mL) to each vial.

  • Reaction Execution: Stir both reaction mixtures at 50 °C.

  • Monitoring: Monitor the progress of each reaction every 30 minutes using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. Visualize spots using a UV lamp. The starting material will have a different Rƒ value than the more polar product.

  • Work-up (upon completion):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to confirm the structure and assess purity.

Expected Observations: The reaction involving 5-(chloromethyl)tetrazole is expected to reach completion significantly faster than the reaction with 5-(2-chloroethyl)tetrazole, as observed by the disappearance of the starting material spot on the TLC plate.

Figure 2. General Experimental Workflow. This flowchart outlines the key steps for performing the nucleophilic substitution.

Conclusion and Synthetic Recommendations

The choice between 5-(chloromethyl)tetrazole and 5-(2-chloroethyl)tetrazole is a strategic one that depends on the desired reactivity and tolerance for potential side reactions.

  • Choose 5-(chloromethyl)tetrazole for:

    • Rapid Reactions: When a high rate of nucleophilic substitution is desired. Its enhanced electrophilicity allows for faster conversions, often under milder conditions.

    • Avoiding Elimination: When working with basic nucleophiles where E2 elimination is a concern.

  • Choose 5-(2-chloroethyl)tetrazole for:

    • Introducing a Two-Carbon Spacer: When the synthetic target requires an ethylene linker between the tetrazole and the incoming nucleophile.

    • Modulated Reactivity: When a less aggressive electrophile is needed to improve selectivity in the presence of other sensitive functional groups.

By understanding the fundamental electronic differences between these two building blocks, researchers can make more informed decisions, leading to optimized reaction conditions, higher yields, and purer products in their synthetic endeavors.

References

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  • ResearchGate. Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Journal of Physical Organic Chemistry. 2014. Available at: [Link]

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  • ResearchGate. Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles. Heterocycles. 2000. Available at: [Link]

  • PMC. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

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